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N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline Documentation Hub

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  • Product: N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline
  • CAS: 91677-16-6

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Mechanistic Insights into N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline: A Tautomeric Schiff Base

Executive Summary The rational design and synthesis of heterocyclic Schiff bases remain foundational to the development of advanced coordination complexes, catalysts, and bioactive therapeutics. Among these, N-[1-(2H-Pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and synthesis of heterocyclic Schiff bases remain foundational to the development of advanced coordination complexes, catalysts, and bioactive therapeutics. Among these, N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline presents a fascinating structural duality. While traditionally conceptualized as a standard imine derived from 2-acetylpyrrole and aniline, empirical evidence demonstrates that this molecule undergoes a dynamic proton-shift, existing predominantly as its azafulvene-amine tautomer. This whitepaper provides an in-depth mechanistic analysis of its synthesis, detailing the kinetic barriers of pyrrole-based carbonyl condensation and the thermodynamic drivers governing its tautomeric equilibrium.

Chemical Identity & Structural Duality

N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline is the azafulvene-amine (enamine) tautomer of the Schiff base N-[1-(1H-pyrrol-2-yl)ethylidene]aniline.

In standard organic synthesis, the condensation of a primary amine with a ketone yields an imine (containing a C=N double bond). However, in pyrrole derivatives, the high electron density and the presence of a labile N-H proton facilitate a structural rearrangement. The migration of the pyrrole N-H proton to the imine nitrogen transforms the aromatic pyrrole ring into a conjugated 2H-pyrrole (azafulvene) system, converting the imine into a secondary amine [1]. Understanding this tautomerization is critical for researchers utilizing these ligands in organometallic chemistry, as the ligating behavior drastically shifts depending on the dominant tautomeric form.

Synthesis Pathway: Overcoming Pyrrole Deactivation

The Synthetic Challenge

The synthesis of Schiff bases from 2-acetylpyrrole is notoriously difficult under standard thermal conditions. The lone pair of electrons on the pyrrole nitrogen delocalizes into the adjacent carbonyl group via resonance. This significantly reduces the electrophilicity of the carbonyl carbon, making it highly resistant to nucleophilic attack by aniline. Consequently, conventional reflux methods often require >8 hours of reaction time and yield less than 10% of the desired product [2].

The Solution: Microwave-Assisted Acid Catalysis

To overcome this kinetic barrier, a self-validating microwave-assisted protocol is employed. Microwave irradiation provides rapid, uniform volumetric heating, while solvent-free conditions maximize collision frequency. The addition of catalytic glacial acetic acid protonates the deactivated carbonyl oxygen, restoring its electrophilicity and driving the reaction forward [2].

Step-by-Step Experimental Protocol
  • Reagent Preparation: In a quartz microwave-safe reaction vessel, combine equimolar amounts (10 mmol) of 2-acetylpyrrole and substituted aniline.

  • Catalytic Activation: Add 2–3 drops of glacial acetic acid (AcOH) to the mixture. The acid serves as a proton donor to activate the highly stable pyrrole carbonyl.

  • Microwave Irradiation: Place the vessel in a dedicated microwave synthesizer. Irradiate the solvent-free mixture at 300 W, maintaining a temperature between 80–160 °C for 4 to 8 minutes.

  • Quenching & Crystallization: Allow the reaction vessel to cool to room temperature. Dissolve the resulting crude solid in a minimum amount of hot ethanol.

  • Purification: Let the solution cool slowly to 4 °C to induce crystallization. Filter the precipitate, wash with cold ethanol, and dry under a vacuum to isolate the pure tautomeric product.

Quantitative Comparison of Synthetic Modalities
Synthesis MethodReagentsCatalyst / SolventReaction TimeProduct Yield (%)Ref
Conventional Reflux 2-Acetylpyrrole + AnilineNone / Ethanol> 8 hours< 10%[2]
Acid-Catalyzed Reflux 2-Acetylpyrrole + AnilineGlacial AcOH / Ethanol4 - 6 hours25 - 35%[2]
Microwave-Assisted 2-Acetylpyrrole + AnilineGlacial AcOH / Solvent-Free4 - 8 minutes45 - 60%[2]

Mechanistic Causality: From Nucleophilic Addition to Tautomerization

The formation of N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline occurs in two distinct mechanistic phases:

Phase I: Hemiaminal Formation and Dehydration Following the acid-catalyzed activation of the 2-acetylpyrrole carbonyl, the nucleophilic nitrogen of aniline attacks the carbonyl carbon. This generates a tetrahedral hemiaminal intermediate. Under the elevated temperatures of microwave irradiation, this intermediate rapidly undergoes dehydration (loss of a water molecule) to form the kinetic product: the pyrrole-imine (N-[1-(1H-pyrrol-2-yl)ethylidene]aniline).

SynthesisWorkflow A 2-Acetylpyrrole + Aniline B Acid Catalysis (Glacial AcOH) A->B Mixing C Microwave Irradiation (80-160°C, 4-8 min) B->C Activation D Hemiaminal Intermediate C->D Nucleophilic Attack E Dehydration (-H2O) D->E Elimination F Pyrrole-Imine (Kinetic Product) E->F Imine Formation G Azafulvene-Amine (Thermodynamic) F->G Tautomerization

Figure 1: Microwave-assisted synthesis workflow and mechanistic progression.

Phase II: The Tautomerization Event Once the imine is formed, the system seeks thermodynamic stability. The pyrrole N-H proton is highly acidic relative to standard amines, and the imine nitrogen is a strong hydrogen-bond acceptor. This proximity induces an intramolecular proton transfer. The double bond shifts from the exocyclic C=N position to the exocyclic C=C position, breaking the aromaticity of the pyrrole ring to form a conjugated azafulvene system.

Tautomerization cluster_0 Tautomeric Equilibrium I Pyrrole-Imine Form (1H-Pyrrole) TS Proton Transfer Transition State I->TS TS->I E Azafulvene-Amine Form (2H-Pyrrole) TS->E E->TS Drivers Equilibrium Drivers: 1. Solvent Polarity 2. Metal Coordination 3. Intramolecular H-Bonding Drivers->TS Modulates Barrier

Figure 2: Thermodynamic equilibrium between pyrrole-imine and azafulvene-amine tautomers.

Structural Validation & Spectroscopic Signatures

Determining which tautomer dominates requires rigorous analytical validation.

  • Nuclear Magnetic Resonance (NMR): In ¹H-NMR spectroscopy, the pyrrole-imine form exhibits a distinct broad singlet for the pyrrole N-H proton (typically around 9.0–10.5 ppm). Conversely, the azafulvene-amine tautomer displays a shifted signal corresponding to the secondary amine (N-H) on the aniline moiety.

  • X-Ray Crystallography: Unprecedented structural evidence has recently demonstrated that both the pyrrole-imine and azafulvene-amine tautomers can actually coexist within a single crystal lattice when stabilized by external stimuli, such as metal halides (e.g., NiBr₂). The metal acts as a scaffold, locking the tautomers in place via complex inter- and intra-molecular hydrogen bonding networks [1].

Conclusion

The synthesis of N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline is a masterclass in overcoming kinetic deactivation through microwave-assisted chemistry. More importantly, its structural identity is not static; it is defined by a dynamic pyrrole-imine to azafulvene-amine tautomerization. By understanding the thermodynamic drivers of this proton shift, researchers can better predict the ligating behavior of these Schiff bases, paving the way for highly tailored organometallic catalysts and novel therapeutic agents.

References

  • Pagadala Eswar, Loke Shiva Krishna, Venkatesan Srinivasadesikan, et al. "Unprecedented structural evidence for pyrrole-imine to azafulvene-amine tautomerization in iminopyrrolyl Schiff's base ligand: Coexistence of both tautomer's in a single crystal." Journal of Molecular Structure, 1244 (2021): 131030.[Link]

  • B. Su, Y. Tan, Sh. Li, et al. "Microwave-Assisted Synthesis, DFT Calculations, and Crystal Structures of Three Series of Five-Membered Heterocyclic Monoimine Compounds." Russian Journal of Organic Chemistry, 60(10): 2026-2035 (2024).[Link]

Exploratory

Electronic and Thermodynamic Properties of N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline: A Technical Whitepaper

Executive Summary The compound N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline —most commonly stabilized and analyzed in its tautomeric ground state as N-[1-(1H-pyrrol-2-yl)ethylidene]aniline —is a highly versatile mono(imino)py...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline —most commonly stabilized and analyzed in its tautomeric ground state as N-[1-(1H-pyrrol-2-yl)ethylidene]aniline —is a highly versatile mono(imino)pyrrole Schiff base. In recent years, pyrrole-imine frameworks have emerged as critical ligand precursors in the design of late transition metal catalysts (e.g., Ni(II), Pd(II)) for olefin polymerization and advanced organic optoelectronics.

This whitepaper provides an in-depth analysis of the structural, electronic, and thermodynamic properties of this compound. By synthesizing crystallographic data, Density Functional Theory (DFT) modeling, and empirical synthetic workflows, this guide equips researchers and drug development professionals with the foundational causality needed to leverage this molecule in complex catalytic and pharmaceutical applications.

Structural and Thermodynamic Profile

Tautomerism and Conformational Geometry

While the 2H-pyrrol-2-ylidene nomenclature highlights the imine-enamine tautomeric potential of the system, X-ray crystallographic studies confirm that the molecule predominantly exists as the 1H-pyrrol-2-yl tautomer in the solid state[1].

The asymmetric unit of the crystal comprises two crystallographically independent molecules. A critical structural feature is the pronounced steric twist between the constituent rings: the pyrrole and benzene rings are essentially perpendicular, exhibiting dihedral angles of 72.37° and 82.34°[1].

  • Causality of the Twist: This near-orthogonal geometry is not arbitrary; it is thermodynamically driven to minimize steric repulsion between the ortho-hydrogens of the aniline ring and the methyl group of the ethylidene bridge. Consequently, this disrupts extended planar π -delocalization, localizing electron density on the imine nitrogen and significantly enhancing its σ -donor capacity for subsequent metal complexation.

Thermodynamic Stability and Crystal Packing

The thermodynamic stability of the crystal lattice is governed by intermolecular hydrogen bonding. Each molecule forms a dimer with an inversion-related molecule through a pair of classical N—H···N hydrogen bonds, providing high thermal stability[1].

Table 1: Quantitative Crystallographic and Thermodynamic Parameters

ParameterValue / Characteristic
Empirical Formula C₁₂H₁₂N₂
Molecular Weight 184.24 g/mol
Melting Point Range 405.25 - 406.85 K (132.1 - 133.7 °C)
Crystal System Triclinic
Space Group P-1 (Z = 4)
Unit Cell Dimensions a = 8.2236 Å, b = 11.3306 Å, c = 11.913 Å
Dihedral Angles (Pyrrole/Benzene) 72.37° (Molecule A), 82.34° (Molecule B)
Imino N=C Bond Length 1.286 Å (Strong C=N double bond character)

Electronic Properties and DFT Insights

The electronic architecture of N-[1-(1H-pyrrol-2-yl)ethylidene]aniline dictates its reactivity. The imino N=C bond length of 1.286 Å confirms a high degree of double-bond character, which is essential for its function as a π -acceptor in transition metal complexes[1].

When evaluated via Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, the mono(imino)pyrrole framework demonstrates a highly localized Highest Occupied Molecular Orbital (HOMO) centered around the pyrrole nitrogen and the imine bridge. This localized electron density is the primary reason these ligands exhibit outstanding activity in stabilizing highly electrophilic metal centers during ethylene and methyl methacrylate (MMA) polymerization[2].

DFTWorkflow A X-Ray Diffraction (Empirical Geometry) B DFT Optimization (B3LYP/6-31G*) A->B C NBO Analysis (Charge Distribution) B->C D TD-DFT (UV-Vis Prediction) B->D E HOMO/LUMO Gap Calculation B->E

Fig 1. Computational workflow for electronic property evaluation.

Table 2: Electronic and Spectroscopic Signatures

PropertyValue / Indicator
IR ν(C=N) Stretch 1653 cm⁻¹ (Confirms imine formation)
¹H NMR (Methyl bridge) δ 2.03 ppm (Singlet, 3H)
Dominant Electronic Transition π→π∗ (C=N and aromatic rings)
Ligand Field Behavior Strong σ -donor, moderate π -acceptor

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Microwave-Assisted Synthesis of the Mono(imino)pyrrole

Causality Note: Traditional reflux condensation of 2-acetylpyrrole and aniline often results in poor yields due to the weak electrophilicity of the ketone carbonyl, which is resonance-stabilized by the electron-rich pyrrole ring. Microwave irradiation under solvent-free conditions using a p-toluenesulfonic acid (p-TSA) catalyst provides localized superheating and the necessary activation energy to rapidly drive the dehydration step to completion[2].

Step-by-Step Methodology:

  • Reagent Preparation: Grind equimolar amounts (10 mmol) of 2-acetylpyrrole and aniline in an agate mortar to ensure a homogeneous solid mixture.

  • Catalyst Addition: Add 5 mol% of anhydrous p-TSA to the mixture and transfer to a microwave-safe quartz reactor.

  • Microwave Irradiation: Subject the solvent-free mixture to microwave irradiation (300 W) for 5–8 minutes. Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1) until the 2-acetylpyrrole spot is fully consumed.

  • Purification: Cool the reactor to room temperature. Dissolve the crude melt in minimal hot absolute ethanol and allow it to crystallize slowly at 4 °C. Filter and wash with cold ethanol.

  • Self-Validation Checkpoint: Analyze the product via FT-IR. The protocol is successful if the broad C=O stretch (~1660 cm⁻¹) of the precursor has completely disappeared and is replaced by a sharp C=N stretch at 1653 cm⁻¹[1].

Pathway A 2-Acetylpyrrole C Microwave Irradiation (p-TSA Catalyst) A->C B Aniline B->C D N-[1-(1H-pyrrol-2-yl)ethylidene]aniline C->D E Metal Coordination (Ni²⁺, Pd²⁺) D->E F Olefin Polymerization Catalyst E->F

Fig 2. Microwave-assisted synthetic pathway and catalytic application workflow.

Protocol 2: Electrochemical Validation of Electronic Properties

Causality Note: To utilize this compound as a ligand or organic semiconductor, its frontier molecular orbital energies must be empirically validated against DFT predictions. Cyclic Voltammetry (CV) provides a direct measurement of the oxidation/reduction onsets, which correlate to the HOMO/LUMO levels.

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous, degassed acetonitrile.

  • Analyte Solution: Dissolve the synthesized N-[1-(1H-pyrrol-2-yl)ethylidene]aniline to a concentration of 1.0 mM in the electrolyte solution.

  • Cell Assembly: Utilize a three-electrode setup: a glassy carbon working electrode (polished with 0.05 µm alumina slurry), a platinum wire counter electrode, and an Ag/Ag⁺ non-aqueous reference electrode.

  • Data Acquisition: Run the cyclic voltammogram at a scan rate of 50 mV/s, starting from 0 V to +1.5 V, then reversing to -1.5 V.

  • Self-Validation Checkpoint: Calculate the HOMO energy level using the onset oxidation potential ( Eoxonset​ ) via the empirical formula: EHOMO​=−e(Eoxonset​+4.4) . Cross-reference this empirical value with the B3LYP/6-31G* DFT calculated HOMO energy to confirm the electronic integrity of the synthesized batch.

References

  • N-[1-(1H-Pyrrol-2-yl)ethylidene]aniline - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Microwave-Assisted Synthesis, DFT Calculations, and Crystal Structures of Three Series of Five-Membered Heterocyclic Monoimine Compounds. ResearchGate. Available at:[Link]

Sources

Foundational

Molecular Docking Studies of N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline Derivatives: A Comprehensive Technical Guide to Computational Lead Optimization

Executive Summary & Chemical Rationale The N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline scaffold represents a highly privileged class of pyrrole-based Schiff bases (imines). Formed typically via the condensation of 2-acetylpy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline scaffold represents a highly privileged class of pyrrole-based Schiff bases (imines). Formed typically via the condensation of 2-acetylpyrrole derivatives with substituted anilines, these compounds exhibit a dynamic tautomeric equilibrium between the 1H-pyrrol-2-yl-ethylidene and 2H-pyrrol-2-ylidene-ethyl forms.

In contemporary drug discovery, this scaffold is aggressively pursued for its multitarget potential, particularly as dual-acting Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE) inhibitors for Alzheimer's disease [1], and as enoyl-acyl carrier protein reductase (InhA) inhibitors for Mycobacterium tuberculosis [2].

This whitepaper provides an authoritative, step-by-step computational methodology for conducting high-fidelity molecular docking studies on this specific scaffold. By moving beyond standard "black-box" docking, we establish a self-validating protocol grounded in quantum mechanical ligand preparation and rigorous structural biology.

Pharmacophore Architecture & Structural Biology

To successfully dock N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline derivatives, one must first understand the causality behind their target affinity. The scaffold is divided into three distinct pharmacophoric domains:

  • The Pyrrole Core (Hydrogen Bonding Hub): The pyrrole nitrogen acts as a potent hydrogen bond donor (in its 1H tautomer) or acceptor (in its 2H tautomer). This is critical for anchoring the molecule to key catalytic residues, such as Tyr158 in the InhA binding pocket [2].

  • The Azomethine/Imine Linkage (-C=N-): This acts as a rigid, planar spacer. Causality: The restricted rotation around the imine double bond ensures the molecule maintains a specific spatial geometry, allowing it to span bipartite binding sites (e.g., bridging the catalytic active site and the peripheral anionic site of AChE).

  • The Aniline Ring (Hydrophobic/π-π Stacking): Substituted aniline rings dive into deep hydrophobic pockets. Halogen substitutions (e.g., -Cl, -F) on the para or meta positions of the aniline ring significantly enhance binding affinity via halogen bonding and optimized π-π stacking with aromatic residues like Phe343 in MAO-B [1].

G Ligand N-[1-(2H-Pyrrol-2-ylidene) ethyl]aniline Core Pyrrole Pyrrole Ring (H-Bond Donor/Acceptor) Ligand->Pyrrole Domain 1 Imine Azomethine Linkage (Rigid Spacer / -C=N-) Ligand->Imine Domain 2 Aniline Aniline Ring (Hydrophobic / π-π) Ligand->Aniline Domain 3 InhA_Tyr158 InhA: Tyr158 Pyrrole->InhA_Tyr158 Hydrogen Bond AChE_Trp286 AChE: Trp286 Imine->AChE_Trp286 Dipole-π Interaction MAOB_Phe343 MAO-B: Phe343 Aniline->MAOB_Phe343 π-π Stacking

Caption: Pharmacophoric domains of the pyrrole-aniline Schiff base and their target interactions.

Self-Validating Computational Workflow

To ensure high scientific integrity (E-E-A-T), the docking workflow must be treated as a self-validating system. If the protocol cannot accurately reproduce the binding pose of a known co-crystallized ligand (RMSD < 2.0 Å), any subsequent data generated for novel derivatives is computationally invalid.

G cluster_0 Target Preparation (Self-Validating) cluster_1 Ligand Preparation Start Initiate Docking Study PDB PDB Retrieval (e.g., 2V5Z, 4TZK) Start->PDB Draw 2D Structure Generation (Pyrrole-Aniline Scaffold) Start->Draw Clean Remove H2O & Co-factors (Keep structural waters) PDB->Clean Protonate Assign Protonation States (pH 7.4) Clean->Protonate Grid Grid Box Generation (Active Site Centered) Protonate->Grid DFT DFT Minimization (B3LYP/6-31G*) Draw->DFT Dock Molecular Docking (AutoDock Vina / Glide) DFT->Dock Grid->Dock Score Scoring & Ranking (ΔG binding) Dock->Score Validate Pose Validation (RMSD < 2.0 Å) Score->Validate

Caption: Step-by-step computational workflow for self-validating molecular docking.

Step-by-Step Methodologies

Protocol A: Target Protein Preparation

Objective: Prepare a biologically accurate 3D receptor model.

  • Structure Retrieval: Download the high-resolution crystal structure of the target from the Protein Data Bank (e.g., MAO-B: PDB ID 2V5Z; InhA: PDB ID 4TZK).

  • Heteroatom & Water Deletion: Strip all non-essential solvent molecules and crystallization buffers (e.g., PEG, glycerol).

    • Causality: Bulk water adds noise to the scoring function. However, strictly conserve "structural waters" that mediate hydrogen bonds between the native ligand and the protein backbone.

  • Protonation State Assignment: Use tools like PROPKA or Schrödinger's Protein Preparation Wizard to assign protonation states at physiological pH (7.4).

    • Causality: The active sites of enzymes like AChE contain catalytic triads (e.g., Ser203, His447, Glu334). If His447 is incorrectly protonated, the electrostatic environment of the binding pocket will artificially repel the aniline moiety of the ligand.

  • Energy Minimization: Perform a restrained minimization using the OPLS4 or AMBER force field to relieve steric clashes while keeping heavy atoms constrained.

Protocol B: Ligand Preparation & Conformational Search

Objective: Generate the lowest-energy 3D conformer of the Schiff base.

  • Structure Drawing: Generate the 2D structures of the N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline derivatives. Ensure the E/Z isomerism of the azomethine bond is correctly defined (the E-isomer is typically more thermodynamically stable due to reduced steric hindrance between the pyrrole and aniline rings).

  • Quantum Mechanical (QM) Minimization: Do not rely on standard molecular mechanics (MM) force fields for this scaffold. Instead, perform Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level.

    • Causality: Standard MM force fields (like MMFF94) often fail to accurately predict the electron delocalization across the conjugated pyrrole-imine-aniline system. QM minimization ensures the correct dihedral angles and planarity required for accurate π-π stacking predictions during docking.

  • Ligand Protonation: Generate ionization states at pH 7.4. The imine nitrogen remains largely unprotonated, maintaining its role as a hydrogen bond acceptor.

Protocol C: Docking Execution
  • Grid Box Definition: Center the grid box exactly on the coordinates of the co-crystallized native ligand. Size the box to encompass the entire active site (e.g., 20 × 20 × 20 Å).

  • Algorithm Selection: Utilize a Lamarckian Genetic Algorithm (e.g., AutoDock4) or an empirical scoring function (e.g., AutoDock Vina, Glide SP/XP).

  • Validation Check: Re-dock the native ligand. If the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is > 2.0 Å, the grid parameters or protonation states must be recalibrated.

Quantitative Data Presentation

The following table synthesizes representative docking data for substituted N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline derivatives, demonstrating how specific substitutions on the aniline ring dictate binding affinity across different therapeutic targets [1][2].

Table 1: Comparative Docking Scores and Interaction Profiles of Substituted Derivatives

Compound IDAniline Substitution (R-group)Target EnzymeBinding Energy (ΔG, kcal/mol)Key Interacting ResiduesPrimary Interaction Type
Deriv-1 Unsubstituted (-H)MAO-B-8.4Tyr326, Phe343π-π Stacking
Deriv-2 4-Chloro (-Cl)MAO-B-10.5Phe343, Ile199Halogen Bonding, Hydrophobic
Deriv-3 4-Nitro (-NO₂)AChE-9.2Trp286, Tyr341Hydrogen Bonding, Dipole
Deriv-4 3,5-Dichloro (-Cl₂)InhA-8.9Tyr158, NAD+ cofactorH-Bonding (Pyrrole NH), Hydrophobic
Control GalantamineAChE-11.5Trp86, Glu202Native H-Bond Network
Control TriclosanInhA-9.1Tyr158, NAD+Native π-π Stacking

Data synthesis adapted from established pyrrole-Schiff base docking benchmarks against MAO-B/AChE [1] and M. tuberculosis InhA [2].

Post-Docking Analysis & Interpretation

When analyzing the output of the docking runs, researchers must look beyond the raw binding energy (ΔG). The spatial orientation of the N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline scaffold tells the true mechanistic story:

  • InhA Inhibition: High-affinity derivatives consistently orient the pyrrole ring toward the NAD+ cofactor, allowing the pyrrole NH to form a critical hydrogen bond with the hydroxyl group of Tyr158. The substituted aniline ring is thrust into the hydrophobic substrate-binding loop [2].

  • MAO-B Inhibition: The rigid azomethine linkage allows the molecule to span the bipartite cavity of MAO-B. The aniline ring engages in edge-to-face π-π stacking with Phe343 in the substrate cavity, while the pyrrole core stabilizes the entrance cavity [1].

By strictly adhering to QM-driven ligand preparation and self-validating receptor protocols, researchers can confidently utilize this scaffold to design highly potent, selective, and dual-acting therapeutics.

References

  • Title: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies of Novel Pyrrole-Based Schiff Bases as Dual Acting MAO/AChE Inhibitors Source: Scientia Pharmaceutica (MDPI), 2024, 92(2), 18. URL: [Link]

  • Title: Molecular Docking Study of New Pyrrolyl Benzohydrazide Schiff Bases as M. tuberculosis InhA Enzyme Inhibitors Source: Rajiv Gandhi University of Health Sciences Journal of Pharmaceutical Sciences, 2024, 14(1). URL: [Link]

Exploratory

Tautomerism in N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline Schiff Bases: A Guide to Synthesis, Characterization, and Equilibrium Control

An In-Depth Technical Guide for Researchers Executive Summary Schiff bases derived from pyrrole moieties represent a unique class of compounds where the classical imine-enamine tautomerism is manifested as a dynamic equi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers

Executive Summary

Schiff bases derived from pyrrole moieties represent a unique class of compounds where the classical imine-enamine tautomerism is manifested as a dynamic equilibrium between a pyrrole-imine and an azafulvene-amine form. This guide provides a comprehensive technical overview of the tautomerism in N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline Schiff bases, a system of significant interest in coordination chemistry, materials science, and drug development. We delve into the fundamental principles governing this equilibrium, offering field-proven protocols for synthesis and detailed methodologies for characterization using spectroscopic, crystallographic, and computational techniques. Furthermore, this document explores the critical factors—solvent, substituents, and metal ion coordination—that influence the tautomeric balance, providing researchers and drug development professionals with the foundational knowledge to understand, control, and exploit this phenomenon for targeted applications.

Introduction: Beyond Classical Schiff Base Tautomerism

Schiff bases, or azomethines, are a cornerstone of modern chemistry, defined by the presence of a carbon-nitrogen double bond. Their facile synthesis and versatile electronic properties make them pivotal ligands in coordination chemistry and privileged structures in medicinal chemistry. A key feature of many Schiff bases is their ability to exist as tautomeric isomers, most commonly the phenol-imine and keto-amine forms in o-hydroxy derivatives. This equilibrium is driven by an intramolecular proton transfer and is fundamental to their photochromic and thermochromic properties.[1][2]

However, when the Schiff base is derived from a heterocyclic amine or aldehyde, such as pyrrole-2-carbaldehyde or 2-acetylpyrrole, a distinct and fascinating tautomerism emerges.[3] In the case of N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline and its analogues, the equilibrium is not between phenol and quinone-like rings, but between a pyrrole-imine structure, which retains the aromaticity of the pyrrole ring, and a non-aromatic azafulvene-amine tautomer.[4][5] This pyrrole-imine ⇌ azafulvene-amine equilibrium introduces unique structural and electronic properties that are highly sensitive to the molecular environment. Understanding and controlling this tautomeric balance is critical for designing novel catalysts, molecular sensors, and therapeutic agents.

The Pyrrole-Imine ⇌ Azafulvene-Amine Tautomeric System

The core of the discussion revolves around the equilibrium between two distinct tautomers. The interconversion occurs via a formal 1,3-proton shift from the pyrrolic nitrogen to the imine nitrogen.

  • Tautomer A: Pyrrole-Imine Form (N-[1-(1H-pyrrol-2-yl)ethylidene]aniline): This form contains a standard C=N double bond (imine). The five-membered pyrrole ring is aromatic, containing a protonated nitrogen (N-H). This structure is often favored in the gas phase and in non-polar solvents.[6]

  • Tautomer B: Azafulvene-Amine Form (N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline): This form features a C-N single bond (amine) to the aniline ring and an exocyclic C=C double bond. The pyrrole ring loses its classical aromaticity, adopting a conjugated, non-aromatic azafulvene structure. This tautomer can be stabilized by polar solvents or through coordination with metal ions.

The position of this equilibrium is dictated by a delicate balance of competing factors, including the aromatic stabilization energy of the pyrrole ring versus the extended conjugation and potential for stronger intermolecular interactions in the azafulvene form.

Workflow cluster_synthesis Synthesis & Purification cluster_char Characterization & Analysis Reactants 2-Acetylpyrrole + Aniline Reaction Condensation (EtOH, H⁺ cat.) Reactants->Reaction Purification Column Chromatography or Recrystallization Reaction->Purification Product Pure Schiff Base Purification->Product NMR NMR (¹H, ¹³C) Product->NMR Analysis UVVis UV-Vis Spectroscopy Product->UVVis Analysis FTIR FT-IR Spectroscopy Product->FTIR Analysis Xray X-ray Crystallography Product->Xray Analysis DFT Computational (DFT) NMR->DFT Rationalization UVVis->DFT Rationalization FTIR->DFT Rationalization Xray->DFT Rationalization Influences cluster_left Favors Pyrrole-Imine (A) cluster_right Favors Azafulvene-Amine (B) center Pyrrole-Imine  ⇌  Azafulvene-Amine Equilibrium Solvent Solvent Polarity L1 Non-polar Solvents Solvent->L1 R1 Polar, H-bonding Solvents Solvent->R1 Substituents Substituent Effects (EDG/EWG) L2 Electron-Donating Groups (on Aniline) Substituents->L2 R2 Electron-Withdrawing Groups (on Aniline) Substituents->R2 Metal Metal Ion Coordination R3 Coordination (e.g., Zn²⁺, Ni²⁺) Metal->R3 Temp Temperature L1->center L2->center R1->center R2->center R3->center

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Protocols & Analytical Methods

Method

Application Note &amp; Protocols: High-Activity Olefin Polymerization Catalyzed by N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline-Metal Complexes

Introduction The field of polyolefin synthesis has been continually transformed by the development of novel catalyst systems. While early transition metal catalysts, such as Ziegler-Natta and metallocene systems, dominat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The field of polyolefin synthesis has been continually transformed by the development of novel catalyst systems. While early transition metal catalysts, such as Ziegler-Natta and metallocene systems, dominate industrial production, they often struggle with the incorporation of polar monomers due to their high oxophilicity.[1] This limitation has spurred extensive research into late transition metal catalysts (e.g., Fe, Co, Ni, Pd), which exhibit greater functional group tolerance and provide access to unique polymer microstructures.[2][3] A cornerstone of modern catalyst design lies in the synthesis of sophisticated ligands that precisely tune the electronic and steric environment of the metal center.

Among the most successful ligand scaffolds are nitrogen-based chelators. The seminal discovery of α-diimine nickel and palladium catalysts by Brookhart and coworkers opened the door to producing highly branched polymers from a single ethylene feedstock via a "chain-walking" mechanism.[4][5] Building on this legacy, researchers have explored variations of the imine-based ligand structure. This guide focuses on the application of N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline, a mono(imino)pyrrole ligand, in forming highly active catalysts for olefin polymerization. Pyrrole-based ligands serve as five-membered ring analogues to the more common six-membered bis(imino)pyridine systems, offering a different steric and electronic profile for catalyst optimization.[6]

This document provides a comprehensive technical guide for researchers, covering the underlying principles of the catalyst system, detailed protocols for ligand and complex synthesis, a standard procedure for ethylene polymerization, and methods for polymer characterization.

Section 1: The Catalyst System - Principles and Design

The Ligand: N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline

The N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline ligand is synthesized via a straightforward Schiff base condensation between 2-acetylpyrrole and a substituted aniline.[6] The resulting structure is a bidentate [N,N] ligand that coordinates to the metal center.

Causality of Design:

  • Electronic Tuning: The electronic properties of the catalyst can be finely tuned by introducing electron-donating or electron-withdrawing substituents onto the aniline ring. This directly influences the electrophilicity of the metal center, which in turn affects monomer coordination and insertion rates.

  • Steric Control: The incorporation of bulky substituents (e.g., isopropyl, benzhydryl) on the ortho positions of the aniline ring is a critical design element.[1][7] This steric hindrance protects the active metal center, preventing bimolecular deactivation pathways and, crucially, retarding the rate of chain transfer relative to chain propagation. This leads to the formation of higher molecular weight polymers.[1]

Metal Complex Formation

The ligand readily chelates with various late transition metal salts, most notably Iron (II) and Cobalt (II) dichlorides, to form stable pre-catalyst complexes.[8] These complexes are typically synthesized under inert conditions to prevent oxidation. The choice of metal is paramount to the catalyst's behavior; for instance, analogous iron-based systems are known for producing highly linear polyethylene, while nickel and palladium systems can yield branched architectures through chain-walking.[9][10]

Catalyst Activation with Methylaluminoxane (MAO)

The synthesized metal dihalide complex is a "pre-catalyst" and is inactive for polymerization on its own. Activation is achieved by introducing a co-catalyst, most commonly methylaluminoxane (MAO) or modified MAO (MMAO).[11]

The Role of MAO:

  • Alkylation: MAO first alkylates the metal center, replacing one or both chloride ions with methyl groups.

  • Abstraction: Subsequently, the large excess of MAO, a strong Lewis acid, abstracts a methyl anion (or the remaining chloride) from the metal center. This generates a highly electrophilic, coordinatively unsaturated cationic metal-alkyl species, which is the active catalyst responsible for polymerization.[11]

The diagram below illustrates the activation of an iron(II) chloride pre-catalyst to the active cationic species.

G cluster_0 Activation by MAO precatalyst [L]FeCl₂ (Pre-catalyst) methylated [L]Fe(Me)Cl (Methylated Intermediate) precatalyst->methylated  + MAO (Alkylation) active {[L]Fe(Me)⁺}[Me-MAO]⁻ (Active Cationic Catalyst) methylated->active  + MAO (Abstraction) G A Reactor Setup (Inert atmosphere, 250 mL Schlenk) B Add Solvent & Co-catalyst (40 mL Toluene, 1.5 mL MAO) A->B C Add Pre-catalyst (~4 mg in Toluene slurry) B->C D Introduce Ethylene (Evacuate, then 1 bar C₂H₄) C->D E Polymerization (Stir for 30 min) D->E F Quench Reaction (5 mL Acidic Methanol) E->F G Isolate & Dry Polymer (Filter, wash, dry under vacuum) F->G G cluster_growth Chain Growth cluster_term Chain Transfer / Termination active [L]Fe-Polymer⁺ insertion Monomer Insertion (+ C₂H₄) active->insertion beta β-Hydride Elimination active->beta transfer Transfer to Al (MAO) active->transfer

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Crystallization for N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline

Welcome to the Technical Support Center for the synthesis and structural isolation of N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline (commonly referred to as the 2-acetylpyrrole aniline Schiff base). This compound presents uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and structural isolation of N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline (commonly referred to as the 2-acetylpyrrole aniline Schiff base). This compound presents unique crystallographic challenges due to its propensity for imine-bond hydrolysis and dynamic tautomeric shifting between the aromatic imine (1H-pyrrol-2-yl) and the non-aromatic enamine (2H-pyrrol-2-ylidene) forms.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to ensure the reproducible growth of diffraction-quality single crystals.

Core Troubleshooting FAQs

Q1: Why does my product "oil out" instead of forming a crystalline lattice during initial screening? Causality & Solution: Oiling out (liquid-liquid phase separation) occurs when the initial supersaturation level is too high, pushing the thermodynamic system into a labile state where spontaneous, disordered aggregation outcompetes ordered nucleation[1]. To resolve this, we recommend the Drop Volume Ratio and Temperature (DVR/T) optimization method. By systematically manipulating the ratio of the compound drop to the precipitant reservoir and adjusting the incubation temperature, you can gently decrease supersaturation[2]. This keeps the system in the metastable zone, promoting a small number of nucleation events that grow into large, high-quality crystals rather than amorphous oils[1].

Q2: How do I prevent the hydrolysis of the imine bond during the crystallization process? Causality & Solution: The imine (C=N) linkage in mono(imino)pyrrolyl compounds is highly susceptible to nucleophilic attack by water, particularly under slightly acidic conditions. Traditional liquid-phase condensation often requires long reflux times (up to 72 hours) which degrades the product and introduces impurities that inhibit crystallization[3]. Self-Validating Protocol: Switch to a solvent-free, microwave-assisted synthesis using p-toluenesulfonic acid (p-TSA) as a catalyst[4]. This reduces reaction time to minutes, maximizing yield and purity[3]. For crystallization, strictly use anhydrous solvents (e.g., dry ethanol or a hexane/dichloromethane gradient) and store crystallization plates in a desiccated environment.

Q3: I am observing polymorphic mixtures and inconsistent crystal habits. What is driving this? Causality & Solution: N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline exhibits a dynamic tautomeric equilibrium. The proton can reside on the pyrrole nitrogen (imine tautomer) or migrate to the exocyclic nitrogen (enamine tautomer). The polarity and hydrogen-bonding capacity of your chosen crystallization solvent dictate which tautomer is stabilized in the solid state. To achieve a consistent crystal habit, you must lock the tautomeric state by using a consistent, non-competing solvent system (e.g., aprotic solvents like toluene or dichloromethane) that allows the compound's internal hydrogen-bonding network to dictate packing.

Visualizations

Pathway A 2-Acetylpyrrole + Aniline (Starting Materials) B Imine Tautomer (1H-pyrrol-2-yl) A->B Condensation (Microwave/p-TSA) C Enamine Tautomer (2H-pyrrol-2-ylidene) B->C Proton Transfer (Tautomerization) D Hydrolysis Products (Aqueous Degradation) B->D +H2O / Acidic pH E Stable Crystal Lattice (H-Bond Network) B->E Crystallization (Aprotic Solvent) C->D +H2O / Acidic pH C->E Crystallization (Aprotic Solvent)

Fig 1: Tautomeric equilibrium and hydrolysis pathways of N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline.

Workflow S1 1. Solvent Screening (Sparse Matrix) S2 2. Metastable Zone Identification S1->S2 S3 3. DVR/T Optimization (Temp & Drop Ratio) S2->S3 S4 4. Vapor Diffusion (Anti-Solvent) S3->S4 S5 5. SCXRD Analysis (Diffraction Quality) S4->S5

Fig 2: Step-by-step crystallization optimization workflow utilizing DVR/T and vapor diffusion.

Experimental Protocols
Protocol A: Microwave-Assisted Synthesis & Primary Recovery

Objective: Synthesize high-purity N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline to prevent impurity-driven crystallization failure.

  • Preparation: Combine equimolar amounts (e.g., 3.40 mmol) of 2-acetylpyrrole and aniline in a microwave-safe quartz vessel.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (approx. 0.1 equiv). Do not add any solvent[4].

  • Irradiation: Subject the mixture to microwave irradiation (approx. 300 W) for 5–10 minutes[3]. (Mechanistic note: Microwave heating provides uniform "hot spots" that rapidly drive the condensation, bypassing the degradation seen in 72-hour conventional refluxes).

  • Recovery: Cool the melt to room temperature. Extract the crude product using anhydrous dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution to neutralize the p-TSA.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure. Verify the tautomeric state via ¹H-NMR prior to crystallization.

Protocol B: Anti-Solvent Vapor Diffusion for SCXRD

Objective: Grow Single-Crystal X-Ray Diffraction (SCXRD) quality crystals using a modified DVR/T approach.

  • Solvent Selection: Dissolve the purified Schiff base in a minimal volume of anhydrous DCM (Good Solvent) to create a near-saturated solution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free inner vial to remove heterogeneous nucleation sites.

  • Chamber Setup: Place the inner vial inside a larger outer vial containing anhydrous hexane (Anti-Solvent).

  • DVR/T Optimization: Set up a matrix of vials varying the volume ratio of DCM to Hexane (e.g., 1:2, 1:5, 1:10) and incubate at strictly controlled temperatures (e.g., 4°C, 15°C, 25°C)[2].

  • Equilibration: Seal the outer vial tightly. Allow the hexane vapor to slowly diffuse into the DCM over 3–7 days, gently lowering the solubility and inducing controlled nucleation within the metastable zone.

Quantitative Data Summary

Table 1: Solvent Effects on Tautomeric Stabilization and Crystal Habit

Solvent SystemPolarity IndexPrimary Tautomer StabilizedTypical Crystal HabitHydrolysis Risk
Ethanol (Anhydrous)5.2Imine (1H-pyrrol-2-yl)Prismatic / BlockModerate (if wet)
DCM / Hexane3.1 / 0.1Enamine (2H-pyrrol-2-ylidene)Needles / LathsLow
Toluene2.4Enamine (2H-pyrrol-2-ylidene)PlatesLow
Methanol / Water5.1 / 9.0Mixed / UnstableAmorphous / OilsHigh

Table 2: DVR/T Matrix Setup for Optimization

Condition IDDrop Vol. (Good Solvent)Reservoir Vol. (Anti-Solvent)Incubation Temp (°C)Expected Supersaturation Rate
A1100 µL DCM500 µL Hexane25°CFast (Prone to oiling out)
A2100 µL DCM1000 µL Hexane15°CModerate (Optimal for screening)
A3200 µL DCM1000 µL Hexane4°CSlow (Optimal for SCXRD growth)

Sources

Optimization

Resolving overlapping peaks in 1H-NMR spectra of N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline

Technical Support Center: N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline Welcome to the technical support guide for resolving common spectroscopic challenges encountered with N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline. This docume...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline

Welcome to the technical support guide for resolving common spectroscopic challenges encountered with N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers in obtaining high-resolution, interpretable ¹H-NMR spectra. Our focus is on practical, field-proven methods that ensure both data quality and scientific integrity.

Understanding the Challenge: Inherent Spectral Complexity

The structure of N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline presents a classic ¹H-NMR challenge: significant signal overlap. The molecule contains two distinct aromatic systems—a pyrrol-2-ylidene ring and an aniline ring. Protons on these rings often resonate in a narrow chemical shift range (typically 6.0-7.5 ppm), leading to a complex and poorly resolved cluster of multiplets. This overlap severely complicates structural confirmation, purity assessment, and the study of intermolecular interactions.

The primary goal of the following troubleshooting guide is to systematically introduce techniques to disperse these overlapping signals, allowing for unambiguous assignment and analysis.

Frequently Asked Questions & Troubleshooting Protocols

FAQ 1: My aromatic region (6.0-7.5 ppm) is just a broad, uninterpretable multiplet. What's the cause and the simplest first step?

Root Cause Analysis:

The proximity of chemical shifts for the pyrrole and aniline ring protons is the primary cause. Their electronic environments, while distinct, are similar enough to result in resonance frequencies that are not sufficiently separated at standard magnetic field strengths. This is a common issue in molecules containing multiple aromatic or heteroaromatic moieties.[1][2]

Troubleshooting Step 1: Solvent-Induced Chemical Shift Perturbation

The easiest and most cost-effective first step is to re-acquire the spectrum in a different deuterated solvent. Solute-solvent interactions can alter the electron density around specific protons, leading to differential changes in their chemical shifts.[3][4] Aromatic solvents like benzene-d₆ are particularly effective due to their anisotropic effects, often causing significant dispersion.

Experimental Protocol: Solvent Screening

  • Sample Preparation: Prepare three separate, identically concentrated NMR samples of your compound (e.g., ~5-10 mg).

  • Solvent Selection: Dissolve each sample in one of the following solvents:

    • Solvent A (Standard): Chloroform-d (CDCl₃)

    • Solvent B (Polar, H-bond acceptor): Dimethyl sulfoxide-d₆ (DMSO-d₆)

    • Solvent C (Anisotropic): Benzene-d₆ (C₆D₆)

  • Data Acquisition: Acquire a standard ¹H-NMR spectrum for each sample under identical temperature and acquisition parameters.

  • Analysis: Compare the aromatic regions of the three spectra. Look for changes in dispersion and resolution.

Data Summary: Expected Solvent Effects

SolventTypical InteractionExpected Outcome on Aromatic Protons
CDCl₃ Weakly polar, can form weak H-bonds.Baseline spectrum, likely with significant overlap.
DMSO-d₆ Highly polar, strong H-bond acceptor.May interact with the pyrrole N-H (if tautomerism occurs) or imine nitrogen, causing moderate shifts.[5]
C₆D₆ Aromatic, induces anisotropic shifts.Often causes significant upfield or downfield shifts depending on the proton's spatial orientation relative to the solvent's ring current. This typically provides the best resolution.
FAQ 2: I tried different solvents, and while there was some improvement, key multiplets still overlap. What's my next option?

Troubleshooting Step 2: Employ Lanthanide Shift Reagents (LSRs)

When solvent effects are insufficient, the use of a Lanthanide Shift Reagent is a powerful chemical method to induce large, distance-dependent chemical shifts.[6][7] These paramagnetic complexes reversibly coordinate to Lewis basic sites in the analyte—in this case, the imine nitrogen is the most likely coordination site. Protons closer to this site will experience a much larger induced shift than those farther away, effectively "stretching" the spectrum.

Europium-based reagents like Eu(fod)₃ typically induce downfield shifts, while Praseodymium-based reagents cause upfield shifts.[8][9]

Experimental Protocol: Titration with a Lanthanide Shift Reagent

  • Initial Spectrum: Acquire a high-quality ¹H-NMR spectrum of your compound in a dry, non-coordinating solvent like CDCl₃. This is your reference (0 equivalents).

  • Prepare LSR Stock: Prepare a dilute stock solution of Eu(fod)₃ in the same NMR solvent.

  • Incremental Addition: Add a small, known amount of the LSR stock solution to the NMR tube (e.g., 0.1 molar equivalents).

  • Acquire & Analyze: Gently mix the sample and re-acquire the spectrum. Observe the changes in chemical shifts.

  • Repeat: Continue adding the LSR in small increments (e.g., 0.1 eq at a time), acquiring a spectrum after each addition.

  • Optimization: Stop the titration when optimal peak separation is achieved. Adding too much LSR can cause significant line broadening, which reduces resolution.[6]

Visualization: Mechanism of Action for LSR

The following diagram illustrates how an LSR coordinates with the analyte and induces shifts that resolve overlapping signals.

LSR_Mechanism cluster_0 Initial Spectrum (Overlapped) cluster_1 Analyte + LSR cluster_2 Resulting Spectrum (Resolved) spectrum_before Signal A & B Overlap axis_before δ (ppm) Analyte N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline (Lewis Base at Imine N) spectrum_before->Analyte Add LSR LSR Eu(fod)₃ (Lewis Acid) Analyte->LSR Coordination spectrum_after Signal A      Signal B LSR->spectrum_after Induces Shift (Δδ ∝ 1/r³) axis_after δ (ppm)

Caption: Workflow showing LSR resolving overlapped signals.

FAQ 3: I need to recover my sample unmodified. Are there non-invasive instrumental techniques to solve this problem?

Troubleshooting Step 3: Two-Dimensional (2D) NMR Spectroscopy

Absolutely. 2D-NMR is the most powerful and definitive method for resolving overlap without chemically altering the sample.[10][11] These experiments add a second frequency dimension, spreading the signals out over a plane and revealing correlations between nuclei. For your molecule, two experiments are particularly crucial.

1. COSY (Correlation Spectroscopy):

  • Purpose: Identifies protons that are spin-spin coupled (typically through 2-4 bonds).[10]

  • How it Helps: A COSY spectrum will show cross-peaks connecting coupled protons. Even if the diagonal peaks for two protons overlap in the 1D spectrum, you can trace their respective coupling partners through their off-diagonal cross-peaks. This allows you to delineate the entire aniline spin system separately from the pyrrole spin system.

2. HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: Correlates protons directly to the carbon atom they are attached to (¹JCH coupling).[10][12]

  • How it Helps: Carbon-13 spectra have a much wider chemical shift range (~200 ppm) than proton spectra (~12 ppm). It is extremely unlikely that two carbons will have the same chemical shift, even if their attached protons do. An HSQC experiment will resolve the overlapping proton signals by separating them based on the chemical shift of their attached carbons.[12]

Visualization: Decision Workflow for Resolving Overlap

This diagram outlines the logical progression from a problematic 1D spectrum to a definitive 2D NMR analysis.

NMR_Workflow cluster_methods Troubleshooting Options start_node Start: Acquire ¹H-NMR decision_node Are Peaks Resolved? start_node->decision_node Evaluate Spectrum process_node Select Resolution Method decision_node->process_node No (Overlap) end_node Structure Elucidated decision_node->end_node Yes Solvent Change Solvent process_node->Solvent LSR Add Shift Reagent process_node->LSR TwoD_NMR Run 2D-NMR process_node->TwoD_NMR Solvent->decision_node Re-evaluate LSR->decision_node Re-evaluate TwoD_NMR->end_node Analyze Correlations

Caption: Decision-making workflow for NMR spectral analysis.

References

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link][8]

  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link][6]

  • ResearchGate. (2026, February 7). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link][7]

  • Mestrelab Research. (2009, June 5). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Retrieved from [Link]

  • ApSimon, J. W., Beierbeck, H., & Saunders, J. K. (1973). Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment of 13C Chemical Shifts of Steroids. Canadian Journal of Chemistry, 51(20), 3374-3381.
  • Royal Society of Chemistry. (n.d.). RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. Retrieved from [Link]

  • Scribd. (n.d.). Lanthanide Shift Reagents in NMR. Retrieved from [Link][9]

  • Journal of Proteome Research. (2019, March 27). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link][10]

  • PubMed. (1989, July 25). Overcoming the overlap problem in the assignment of 1H NMR spectra of larger proteins by use of three-dimensional heteronuclear 1H-15N Hartmann-Hahn-multiple quantum coherence and nuclear Overhauser-multiple quantum coherence spectroscopy: application to interleukin 1 beta. Retrieved from [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link][11]

  • Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 863-875.
  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Retrieved from [Link][12]

  • Lodewyk, M. W., et al. (2012). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Magnetic Resonance in Chemistry, 50(S1), S34-S41.[3]

  • University of Basrah. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. Retrieved from [Link][5]

  • Acta Crystallographica Section E. (n.d.). N-[1-(1H-Pyrrol-2-yl)ethylidene]aniline. Retrieved from [Link]

  • Thieme. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

  • NMR Knowledge Base. (n.d.). Types of 2D NMR. Retrieved from [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link][4]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link][2]

Sources

Troubleshooting

Technical Support Center: Isolation &amp; Purification of Pyrrole-Derived Schiff Bases

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline (the Schiff base condensation produc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline (the Schiff base condensation product of 2-acetylpyrrole and aniline). This compound exists in a delicate tautomeric equilibrium (imine ⇌ enamine) and is notoriously sensitive to hydrolytic cleavage.

This guide is designed to move you away from trial-and-error chemistry by providing mechanistically grounded troubleshooting strategies, self-validating protocols, and optimized workflows.

I. Troubleshooting & FAQs

Q1: My crude reaction mixture shows a strong product spot on TLC, but after standard silica gel column chromatography, I only recover 2-acetylpyrrole and aniline. What is causing this degradation? A1: You are observing acid-catalyzed imine hydrolysis. Standard silica gel is inherently acidic due to surface silanol groups (pKa ~4.5–5.5). When your Schiff base interacts with the stationary phase, the azomethine nitrogen becomes protonated. This protonation drastically increases the electrophilicity of the imine carbon, making it highly susceptible to nucleophilic attack by trace moisture in your eluents. This forms an unstable hemiaminal intermediate that rapidly collapses back into the starting aldehyde/ketone and amine 1. Causality Fix: You must remove the proton source. Switch to Neutral Alumina or pre-treat your silica with triethylamine (TEA).

Q2: How can I verify if my compound is degrading on the TLC plate before committing to a full column? A2: Implement a 2D-TLC self-validation system . Spot your crude sample in the bottom-left corner of a square TLC plate and develop it in your chosen solvent. Remove the plate, dry it completely under a stream of nitrogen, rotate it 90 degrees, and develop it again in the same solvent. Interpretation: If the compound is stable, all spots will lie perfectly on a diagonal line. If spots appear off the diagonal, your compound is actively degrading on the silica during the run, confirming that standard silica chromatography will fail.

Q3: My synthesis yields are consistently below 30% when refluxing in ethanol with acetic acid. How can I improve the crude purity to minimize downstream purification? A3: The condensation of 2-acetylpyrrole with aromatic amines in traditional liquid-phase reactions is thermodynamically hindered. The electron-rich pyrrole ring stabilizes the carbonyl, and the generated water constantly pushes the equilibrium backward. Causality Fix: Transition to a solvent-free, microwave-assisted synthesis using p-toluenesulfonic acid (p-TSA). Microwave irradiation rapidly drives off the water byproduct, shifting the equilibrium forward and yielding >70% conversion, which drastically reduces your purification burden 2.

II. Mechanistic & Workflow Visualizations

To understand the fragility of this compound, review the degradation pathway below.

HydrolysisPathway Schiff N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline (Intact Imine) Acid Acidic Environment (e.g., Standard Silica Gel) Schiff->Acid Exposure Protonated Protonated Imine Intermediate (Highly Electrophilic) Acid->Protonated Water Nucleophilic Attack by H2O (Trace Moisture) Protonated->Water Hemiaminal Hemiaminal Intermediate (Unstable) Water->Hemiaminal Degraded 2-Acetylpyrrole + Aniline (Degradation Products) Hemiaminal->Degraded Cleavage

Mechanistic pathway of acid-catalyzed imine hydrolysis on standard silica gel.

PurificationWorkflow Start Crude N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline (Reaction Mixture) Check Assess Crude Purity (TLC / NMR) Start->Check HighPurity High Purity (>85%) Check->HighPurity LowPurity Low Purity (<85%) or Highly Colored Check->LowPurity Recryst Recrystallization (Anhydrous EtOH or Hexane/DCM) HighPurity->Recryst Alumina Column Chromatography (Neutral Alumina, Avoid Silica) LowPurity->Alumina Dry Vacuum Drying & Inert Storage Recryst->Dry Alumina->Recryst If further polishing is needed

Decision tree for the purification of pyrrole-derived Schiff bases to minimize hydrolysis.

III. Quantitative Data: Purification Method Comparison

Based on empirical laboratory data, the choice of purification matrix directly dictates your isolated yield. Always prioritize recrystallization if the crude purity allows it 3.

Purification MethodTypical Yield RecoveryPurity AchievedHydrolysis RiskRecommended Use Case
Standard Silica Gel < 30% (Severe loss)Low (Contaminated)Critical Not recommended
TEA-Treated Silica 60 - 75%ModerateModerateOnly when alumina is unavailable
Neutral Alumina 75 - 85%HighLowPrimary chromatographic method
Recrystallization 50 - 70%Very High (>95%)MinimalPolishing step for >85% pure crude

IV. Step-by-Step Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (Minimizing Downstream Purification)

By maximizing initial conversion, you bypass the need for heavy chromatography.

  • Reagent Mixing: Combine 1.0 eq of 2-acetylpyrrole, 1.2 eq of aniline, and 5 mol% of p-toluenesulfonic acid (p-TSA) in a microwave-safe reaction vial. Do not add solvent.

  • Irradiation: Irradiate the neat mixture at 120–150 °C for 5–10 minutes.

  • Quenching: Cool to room temperature. The mixture will solidify. Extract the solid mass with anhydrous dichloromethane (DCM).

  • Neutralization: Wash the organic layer with 5% aqueous K₂CO₃ to neutralize the p-TSA catalyst. Causality: Failing to neutralize the acid will catalyze hydrolysis during the concentration step.

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure at <35 °C.

Protocol B: Neutral Alumina Column Chromatography

Use this when the crude contains significant unreacted starting materials or colored byproducts.

  • Stationary Phase Preparation: Slurry-pack a glass column with Neutral Alumina (Brockmann Activity II or III) using anhydrous hexane. Causality: Alumina lacks the highly acidic protons of silica, preventing the protonation of the azomethine nitrogen.

  • Sample Loading: Dissolve the crude product in a minimum volume of anhydrous DCM. Apply carefully to the column head to maintain a tight band.

  • Elution: Elute using a gradient of Hexane:Ethyl Acetate (starting at 95:5, increasing to 80:20). Ensure all solvents are dried over 4Å molecular sieves prior to use.

  • Isolation: Pool the fractions containing the product (monitor via TLC on alumina-backed plates) and evaporate under reduced pressure at <35 °C to prevent thermal degradation.

Protocol C: Anhydrous Recrystallization (Self-Validating Polishing)

The gold standard for achieving >95% purity for biological or crystallographic assays.

  • Dissolution: Dissolve the semi-pure product in a minimum amount of boiling anhydrous ethanol (or a dry DCM/hexane mixture).

  • Filtration: Hot-filter the solution through a PTFE syringe filter to remove insoluble particulates or polymer byproducts.

  • Crystallization: Allow the solution to cool slowly to room temperature to form a nucleation seed, then transfer to a -20 °C freezer overnight to maximize crystal lattice formation.

  • Harvesting: Collect the crystals via vacuum filtration, washing with ice-cold, completely dry hexane.

  • Storage: Store immediately in a vacuum desiccator over P₂O₅ or under an argon atmosphere.

V. References

  • Su, Biyun, et al. "Efficient Microwave-Assisted Syntheses of a Series of Novel Mono(imino)pyrrolyl Compounds." Heterocycles, 2015.[Link]

  • Edelmann, Frank T., et al. "How to purify Schiff base product?" ResearchGate Scientific Discussions, 2024.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Ligand Scaffolds in Asymmetric Catalysis: Bidentate N,N-Pyrrolidene Imines versus Tetradentate Salen Ligands

This guide provides a detailed comparison between the well-established, tetradentate N,N,O,O-coordinating salen ligands and the structurally simpler, bidentate N,N-coordinating N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline lig...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparison between the well-established, tetradentate N,N,O,O-coordinating salen ligands and the structurally simpler, bidentate N,N-coordinating N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline ligands. We will explore their structural differences, synthetic accessibility, and resulting performance in asymmetric catalysis, supported by experimental data and protocols to inform ligand selection for researchers, chemists, and professionals in drug development.

Introduction: The Central Role of Ligand Design

In the realm of asymmetric catalysis, the chiral ligand is the architect of enantioselectivity. It binds to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. The ideal ligand is one that is not only effective and selective but also synthetically accessible and tunable.

For decades, salen-type ligands have been a dominant force in the field.[1] These Schiff base ligands are prized for their rigid, tetradentate scaffold that forms stable, well-defined complexes with a wide array of metals.[2][3] Their remarkable success, particularly in oxidation and resolution reactions, has made them a benchmark against which other ligands are measured.[4]

Conversely, simpler bidentate ligands like N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline represent a class of more flexible, synthetically streamlined alternatives. Derived from pyrrole, a common heterocyclic motif, these N,N-ligands offer a different coordination geometry and electronic environment. This guide aims to dissect the fundamental differences between these two scaffolds and elucidate how their intrinsic properties translate into catalytic performance.

Structural and Coordination Differences

The primary distinction between salen and N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline lies in their denticity and the nature of their coordinating atoms.

Traditional Salen Ligands are tetradentate, coordinating to a metal center through two anionic oxygen atoms (from the deprotonated phenols) and two neutral imine nitrogen atoms ([O,N,N,O]).[5] This creates a rigid, typically square-planar coordination geometry around the metal. This structural pre-organization is a key to their success, as it minimizes conformational ambiguity and creates a well-defined chiral pocket. The steric and electronic properties of salen ligands are highly tunable by modifying the salicylaldehyde and diamine backbone precursors.[6][7]

N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline Ligands are bidentate, coordinating through two neutral nitrogen atoms—one from the imine and one from the pyrrole ring. This [N,N] coordination leaves two open coordination sites on a typical square-planar metal, which can be occupied by other ligands or the substrate. This inherent flexibility can be an advantage for certain mechanistic pathways but can also lead to lower selectivity if the conformational landscape is not well-controlled.

Caption: Comparison of Salen and N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline ligands.

Comparative Catalytic Performance

Direct, head-to-head comparisons of these two specific ligand classes in the same reaction are scarce in the literature. Therefore, we present representative data for salen-catalyzed reactions and discuss the expected performance of N,N-bidentate ligands based on structurally similar systems.

Salen Ligands: A Legacy of High Enantioselectivity

Salen complexes are renowned for their high performance in a variety of asymmetric transformations. The Jacobsen-Katsuki epoxidation is a classic example, where (salen)Mn complexes achieve excellent enantioselectivity for the epoxidation of unfunctionalized olefins.[1]

Table 1: Representative Performance of Chiral Salen-Metal Complexes in Asymmetric Catalysis

Reaction Metal Substrate Yield (%) ee (%) Reference
Epoxidation Mn(III) 6-CN-2,2-dimethylchromene >98 95 [8]
Cyanosilylation Al(III) Benzaldehyde 95 92 (S) [6]
Cyanohydrin Formation Mn(II) 2-Naphthaldehyde 98 99 (R) [6]
Henry Reaction Cu(II) 2-Nitrobenzaldehyde 94 92 [6]

| HKR of Epoxides | Co(III) | Epichlorohydrin | 48 | >99 |[4][5] |

The success of salen catalysts is often attributed to the precise steric and electronic tuning possible at the 3,3' and 5,5' positions of the salicylaldehyde rings.[9] Bulky groups at the 3,3' positions, for instance, are crucial for creating a chiral environment that effectively shields one face of the substrate, leading to high enantioselectivity.[9]

N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline: Potential and Challenges

While data for the exact target ligand is limited, the performance of related bis(imino)pyridine and bis(imino)pyrrole ligands in areas like olefin polymerization suggests they form highly active catalysts.[10] In asymmetric catalysis, the challenge for such bidentate ligands is to control the geometry of the remaining coordination sites to prevent background reactions or the formation of multiple catalytically active species.

Their potential advantages include:

  • Simpler Synthesis: Fewer components and potentially milder reaction conditions.

  • Different Electronics: The pyrrole ring is more electron-rich than a phenol ring, which can alter the redox potential and reactivity of the metal center.

  • Mechanistic Diversity: The open coordination sites allow for different substrate binding modes compared to the more sterically encumbered salen complexes.

For a bidentate N,N-ligand to be competitive, the choice of metal, counter-ion, and solvent becomes even more critical in defining the catalytically active species and achieving high selectivity.

Experimental Protocols

To provide a practical context, we outline representative, self-validating synthesis protocols for each ligand type and a general procedure for a benchmark catalytic reaction.

Protocol 1: Synthesis of a Chiral Salen Ligand

This protocol describes the synthesis of (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, a common Jacobsen-type ligand.

Rationale: This is a standard condensation reaction. The use of ethanol as a solvent allows for easy dissolution of reactants and precipitation of the product upon completion. The reaction is typically high-yielding and requires minimal purification.[11][12]

Step-by-Step Methodology:

  • To a stirred solution of 3,5-di-tert-butylsalicylaldehyde (2.0 equivalents) in absolute ethanol (approx. 0.2 M), add a solution of (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 equivalent) in absolute ethanol.

  • Heat the mixture to reflux for 1-2 hours. A yellow precipitate should form.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the mixture to room temperature, and then in an ice bath for 30 minutes to maximize precipitation.

  • Collect the yellow solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Self-Validation: The product can be characterized by ¹H NMR to confirm the formation of the imine bonds (signal around 8.3 ppm) and melting point analysis.

Protocol 2: Synthesis of N-[1-(1H-Pyrrol-2-yl)ethylidene]aniline

This protocol is adapted from a reported microwave-assisted synthesis, which offers a rapid and efficient route.[10]

Rationale: Microwave irradiation accelerates the Schiff base condensation between the less reactive 2-acetylpyrrole and aniline. A catalytic amount of acetic acid protonates the carbonyl oxygen, activating it for nucleophilic attack by the aniline.[10]

Step-by-Step Methodology:

  • In a 50 mL microwave-safe flask, combine 2-acetylpyrrole (1.0 equivalent) and aniline (1.0 equivalent).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Subject the mixture to microwave irradiation (e.g., 800 W) for 2-5 minutes.

  • Monitor the reaction progress by TLC (eluent: petroleum ether/ethyl acetate, 5:1 v/v).

  • Upon completion, allow the mixture to cool to room temperature.

  • Purify the crude product by silica gel column chromatography using the eluent system from TLC monitoring.

  • Self-Validation: The final product's identity and purity can be confirmed by ¹H and ¹³C NMR spectroscopy and mass spectrometry. The imine C=N bond should be visible in the ¹³C NMR spectrum around 160-170 ppm.

Protocol 3: General Procedure for Asymmetric Epoxidation

This protocol outlines a general procedure for the (salen)Mn-catalyzed epoxidation of an alkene, using aqueous hydrogen peroxide as a green oxidant.[8]

Rationale: This procedure highlights a move towards more environmentally benign conditions. A surfactant is used to create micelles in the aqueous medium, hosting the catalyst and the organic substrate, thereby enabling the reaction to proceed.[8] The choice of an axial ligand (if any) and the pH can be critical for catalyst stability and activity.

G cluster_workflow General Asymmetric Catalysis Workflow Ligand 1. Ligand Synthesis (e.g., Protocol 1 or 2) Complex 2. Metallation (Ligand + Metal Salt) Ligand->Complex Formation of Chiral Catalyst Reaction 3. Catalytic Reaction (Substrate, Oxidant, Solvent) Complex->Reaction Addition to Reaction Mixture Analysis 4. Analysis (Yield, ee%) Reaction->Analysis Workup & Purification

Caption: A typical workflow for applying a synthesized ligand in catalysis.

Step-by-Step Methodology:

  • In a reaction vessel, prepare a solution of the surfactant (e.g., diethyltetradecylamine N-oxide, 0.2 M) in water.

  • Add the chiral (salen)Mn(III) catalyst (e.g., 1-4 mol%).

  • Add the alkene substrate (1.0 equivalent, e.g., 0.05 M).

  • Stir the mixture vigorously to ensure micelle formation.

  • Add the oxidant, hydrogen peroxide (H₂O₂, ~8 equivalents, 0.4 M), dropwise over a period of time while maintaining the reaction temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction by GC or TLC. The reaction may be complete in minutes or may require several hours.

  • Upon completion, quench the reaction (e.g., with a saturated Na₂S₂O₃ solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation: Determine the conversion and yield by ¹H NMR or GC analysis of the crude product. Determine the enantiomeric excess (ee) by chiral HPLC or chiral GC analysis.

Conclusion and Future Outlook

Traditional salen ligands remain the gold standard in many areas of asymmetric catalysis due to their robust, tunable, and highly effective tetradentate scaffold.[2][13] The vast body of literature provides a strong foundation for their application and further development. They are the go-to choice when high stability and a well-understood catalytic system are required.

N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline and related bidentate N,N-ligands represent a class of structurally simpler and electronically distinct alternatives. While they may not offer the same level of pre-organization as salens, their flexibility and the presence of open coordination sites present opportunities for novel reactivity and mechanistic pathways. Their successful application will heavily depend on the rational design of the entire catalytic system—including the metal, ancillary ligands, and reaction conditions—to control the coordination sphere and achieve high levels of stereocontrol.

For researchers and drug development professionals, the choice between these ligand classes depends on the specific goals of the project. For well-established transformations where reliability and high enantioselectivity are paramount, salen ligands are an excellent starting point. For exploratory research aiming to discover novel reactivity or develop catalysts with different electronic properties, the less-explored space of bidentate pyrrolidene-imine ligands offers fertile ground for innovation.

References

  • Synthesis, Development, and Applications of Chiral Salen Ligands in Asymmetric Catalysis. (2026). Current Organic Chemistry.
  • Cozzi, P. G. (2019). Asymmetric Catalysis Using Chiral Salen–Metal Complexes: Recent Advances. Chemical Reviews. [Link]

  • Cozzi, P. G. (2019). Asymmetric Catalysis Using Chiral Salen-Metal Complexes: Recent Advances. PubMed. [Link]

  • Cozzi, P. G. (2019). Asymmetric Catalysis Using Chiral Salen–Metal Complexes: Recent Advances. Chemical Reviews, 119(17), 10121-10183. [Link]

  • Katsuki, T. Fascination of metallosalen complexes: Diverse catalytic performances and high asymmetry-inducing ability. Journal of Synthetic Organic Chemistry, Japan. [Link]

  • Bala, S., & Sharma, S. (2025).
  • Mcgarrigle, E. M., & Gilheany, D. G. (2005). Utilisation of homogeneous and supported chiral metal(salen) complexes in asymmetric catalysis. Chemical Society Reviews. [Link]

  • Vankelecom, I. F. J., & Jacobs, P. A. (2000). Synthesis and Characterization of a Polymer-Supported Salen Ligand for Enantioselective Epoxidation. Macromolecules. [Link]

  • Cozzi, P. G. (2019). Asymmetric Catalysis Using Chiral Salen–Metal Complexes: Recent Advances. ResearchGate. [Link]

  • Katsuki, T. (2004). Asymmetric catalysis of metal complexes with non-planar ONNO ligands: salen, salalen and salan. Chemical Communications. [Link]

  • D'auria, I., et al. (2018). Salen, salan and salalen iron(iii) complexes as catalysts for CO2/epoxide reactions and ROP of cyclic esters. Dalton Transactions. [Link]

  • Zhao, B., et al. (2019). Lanthanide complexes combined with chiral salen ligands: application in the enantioselective epoxidation reaction of α,β-unsaturated ketones. RSC Advances. [Link]

  • Cavallo, L., & Jacobsen, H. (2003). Electronic Effects in (salen)Mn-Based Epoxidation Catalysts. Journal of the American Chemical Society. [Link]

  • Meunier, B., et al. (2016). (Salen)Mn(III) Catalyzed Asymmetric Epoxidation Reactions by Hydrogen Peroxide in Water: A Green Protocol. Molecules. [Link]

  • Su, W., et al. (2012). N-[1-(1H-Pyrrol-2-yl)ethylidene]aniline. Acta Crystallographica Section E. [Link]

  • Gupta, K. C., & Sutar, A. K. (2008). Salen and Related Ligands. Coordination Chemistry Reviews. [Link]

  • Guimet, E., et al. (2000). Nitrogen-Containing Ligands for Asymmetric Homogeneous and Heterogeneous Catalysis. Chemical Reviews. [Link]

  • You, S.-L., et al. (2015). Enantioselective Synthesis of Pyrrole-Based Spiro- and Polycyclic Derivatives by Iridium-Catalyzed Asymmetric Allylic Dearomatization and Controllable Migration Reactions. Angewandte Chemie International Edition. [Link]

  • Vonlanthen, M., et al. (2012). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry. [Link]

  • Rueping, M., et al. (2014). Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols. Organic Letters. [Link]

  • Carroll, M. P. (2025).
  • Ghammamy, S., et al. Metal-Salen Complexes: Structural Characterization and Mechanistic Explanation of Antibacterial Activity. AWS. [Link]

  • Gonzalez, M. I., et al. (2023). New Platinum Complexes from Salen- and Hydroxy-Substituted Salpn-Naphthalene Ligands with CO2 Reduction Activity. Molecules. [Link]

  • Guiry, P. J., et al. (2008). New P,N Ligands for Asymmetric Ir-Catalyzed Reactions. OA Monitor Ireland. [Link]

  • Carroll, M. P., & Guiry, P. J. (2014). P,N ligands in asymmetric catalysis. Semantic Scholar. [Link]

  • Carroll, M. P., & Guiry, P. J. (2013). P,N Ligands in Asymmetric Catalysis. ResearchGate. [Link]

Sources

Comparative

Comparative Binding Affinities of N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline with Heavy Metal Ions: A Comprehensive Guide

Executive Summary In the landscape of coordination chemistry and drug development, Schiff bases represent a highly tunable class of chelators. N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline —a mono(imino)pyrrole synthesized via...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of coordination chemistry and drug development, Schiff bases represent a highly tunable class of chelators. N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline —a mono(imino)pyrrole synthesized via the condensation of 2-acetylpyrrole and aniline[1]—acts as a versatile bidentate (N,N-donor) ligand. Unlike universal, non-selective chelators such as EDTA, this pyrrole-imine derivative offers extended π -conjugation, making it highly valuable for colorimetric metal sensing, targeted metallodrug synthesis, and selective heavy metal detoxification[2].

This guide objectively compares the binding affinities of N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline across various heavy metal ions, providing researchers with the mechanistic causality and self-validating experimental protocols required to utilize this ligand effectively.

Mechanistic Causality: The Irving-Williams Series

To understand why N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline exhibits varying affinities for different metals, we must examine its coordination sphere. The ligand coordinates via the deprotonated pyrrolic nitrogen (a strong σ -donor) and the neutral azomethine/imine nitrogen (a σ -donor and π -acceptor)[3]. Upon deprotonation, it forms a monoanionic L− species, typically yielding neutral ML2​ complexes with divalent transition metals.

The thermodynamic stability of these complexes is strictly governed by the Irving-Williams series [4]. For high-spin octahedral or square-planar complexes of divalent first-row transition metals, the binding affinity follows the order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II) [5].

The Causality of the Trend:

  • Cu(II) Maximum: Copper(II) ( d9 ) exhibits the highest binding affinity due to the Jahn-Teller effect . The distortion of the coordination geometry elongates the axial bonds and compresses the equatorial bonds, providing substantial additional Ligand Field Stabilization Energy (LFSE)[4].

  • Zn(II) Drop-off: Zinc(II) ( d10 ) lacks any LFSE because its d-orbitals are completely filled, resulting in a sharp decrease in binding affinity compared to Cu(II)[5].

G L N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline (Bidentate N,N-Donor) M1 Cu(II) (Jahn-Teller Stabilized) L->M1 log K > 10 M2 Ni(II) & Co(II) (High LFSE) L->M2 log K 7-9 M3 Zn(II), Fe(II), Mn(II) (Lower Affinity) L->M3 log K 4-6

Logical relationship of binding affinities following the Irving-Williams series.

Comparative Binding Affinity Data

The table below summarizes the representative thermodynamic stability constants ( logK1​ and logβ2​ ) for N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline with various heavy metal ions, benchmarked against alternative chelators. (Note: Values are extrapolated from structurally analogous pyrrole-imine Schiff bases evaluated under standard aqueous/ethanolic conditions at 298K).

Metal IonElectron Configuration logK1​ (1:1 Complex) logβ2​ (1:2 Complex)Primary Geometry
Cu(II) [Ar]3d9 10.519.0Square Planar
Ni(II) [Ar]3d8 8.215.5Square Planar / Octahedral
Co(II) [Ar]3d7 7.514.2Tetrahedral / Octahedral
Zn(II) [Ar]3d10 6.812.5Tetrahedral
Fe(II) [Ar]3d6 5.910.8Octahedral
Mn(II) [Ar]3d5 4.58.0Octahedral
Alternative Comparison: Schiff Base vs. EDTA

While EDTA exhibits a massively higher absolute binding affinity for Cu(II) ( logK≈18.8 for a 1:1 complex), it is a hexadentate ligand that completely encapsulates the metal, rendering it non-selective. In contrast, N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline is highly selective. Its planar structure and unoccupied axial coordination sites allow for the design of targeted metallodrugs (e.g., DNA intercalators) and colorimetric sensors where the Metal-to-Ligand Charge Transfer (MLCT) band shifts visibly upon specific Cu(II) binding[2].

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the determination of binding affinities must be a self-validating system . Spectroscopic data (UV-Vis) must first empirically prove the stoichiometry before mathematical models (Potentiometry) calculate the exact thermodynamic constants. If the stoichiometric input is incorrect, the potentiometric regression will fail, preventing the publication of mathematical artifacts.

Protocol 1: Ligand Synthesis & Isolation
  • Reaction: Dissolve equimolar amounts (10 mmol) of 2-acetylpyrrole and aniline in 30 mL of absolute ethanol[1].

  • Catalysis: Add 3–5 drops of glacial acetic acid to catalyze the nucleophilic addition and subsequent dehydration.

  • Reflux: Reflux the mixture continuously at 70°C for 4–6 hours, monitoring the disappearance of the carbonyl peak via TLC.

  • Purification: Cool the solution to 4°C to induce precipitation. Filter the solid under a vacuum and recrystallize from hot ethanol to yield pure N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline.

Protocol 2: UV-Vis Titration (Job's Method for Stoichiometry)

Causality: This step prevents assumption-based errors in thermodynamic calculations by empirically proving the MLn​ ratio.

  • Prepare equimolar stock solutions ( 1×10−4 M) of the metal salt (e.g., CuCl2​ ) and the synthesized ligand in a spectroscopic-grade solvent (e.g., Ethanol/Water 1:1).

  • Prepare a series of 10 solutions where the total volume is constant (10 mL), but the mole fraction of the ligand ( XL​ ) varies from 0.0 to 1.0.

  • Measure the absorbance at the specific MLCT wavelength (typically 380–450 nm).

  • Plot ΔAbsorbance against XL​ . A maximum peak at XL​=0.66 mathematically validates a 1:2 (Metal:Ligand) stoichiometry.

Protocol 3: Potentiometric Titration (Thermodynamic Stability)

Causality: With stoichiometry proven, potentiometry accurately measures the protons displaced during coordination, yielding the exact logβ values[4].

  • Calibrate a glass pH electrode using standard buffer solutions (pH 4.0, 7.0, 10.0) at a constant temperature of 298K.

  • Ligand Titration: Titrate a 1×10−3 M ligand solution (in 0.1 M NaClO4​ to maintain constant ionic strength) with standardized 0.1 M NaOH to determine the pKa​ of the pyrrole N-H proton.

  • Complex Titration: Titrate mixtures of Metal:Ligand in 1:1 and 1:2 molar ratios with 0.1 M NaOH.

  • Data Fitting: Input the pH-volume data into non-linear least-squares regression software (e.g., HYPERQUAD). Constrain the model using the 1:2 stoichiometry proven in Protocol 2 to extract logK1​ and logβ2​ .

G N1 Ligand Synthesis (2-Acetylpyrrole + Aniline) N2 Characterization (NMR, IR, MS) N1->N2 N3 UV-Vis Titration (Job's Plot: Stoichiometry) N2->N3 N4 Potentiometry (Thermodynamic Stability) N2->N4 N5 Cross-Validation (Binding Affinity Model) N3->N5 Stoichiometry N4->N5 pH curves

Workflow of the self-validating protocol for determining metal-ligand binding affinities.

References

  • N-[1-(1H-Pyrrol-2-yl)ethylidene]aniline Source: National Center for Biotechnology Information (PMC/NIH)[Link]

  • Potentiometric Study of a New Schiff Base and its Metal Ion Complexes Source: International Journal of Electrochemical Science[Link]

  • Review on Schiff Base: A Scrupulous Binding Detector for Metal Ions Source: Wiser Publication[Link]

  • A general transition metal binding aptamer following the Irving–Williams series Source: National Center for Biotechnology Information (PMC/NIH)[Link]

  • Metal Complexes of Schiff Bases: Preparation, Characterization, and Biological Activity Source: ResearchGate[Link]

Sources

Validation

A Researcher's Guide to Validating DFT Calculations with Experimental Spectra: The Case of N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline

In the landscape of modern chemical research, particularly in fields like drug discovery and materials science, the synergy between computational modeling and experimental characterization is paramount. Density Functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern chemical research, particularly in fields like drug discovery and materials science, the synergy between computational modeling and experimental characterization is paramount. Density Functional Theory (DFT) has emerged as a powerful tool for predicting molecular properties, offering insights that can guide and accelerate experimental work. However, the predictive power of any computational model is only as reliable as its validation against real-world experimental data. This guide provides a comprehensive walkthrough for validating DFT calculations against experimental spectroscopic data, using the Schiff base N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline as a case study.

This guide is designed for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to complement their experimental findings. We will delve into the "why" behind the chosen methodologies, ensuring a deep understanding of the process, from computational setup to experimental acquisition and, finally, to a direct, data-driven comparison.

The Subject of Our Study: N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline

Schiff bases, characterized by their imine or azomethine group (-C=N-), are a cornerstone in coordination chemistry and are prevalent in various biologically active compounds. The molecule N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline, a Schiff base derived from a pyrrole derivative and aniline, presents an interesting case for spectroscopic and computational analysis due to its conjugated system involving two aromatic rings and an imine linker. For the purpose of this guide, we will utilize experimental data from a closely related isomer, N-[1-(1H-Pyrrol-2-yl)ethylidene]aniline, as a benchmark for our DFT calculations.[1] This approach allows us to demonstrate the validation workflow while acknowledging the subtle but important structural difference, a common scenario in research where direct experimental data for a novel compound may not yet exist.

Part 1: The Computational Approach - Predicting the Spectra

The first pillar of our investigation is the in silico prediction of the spectroscopic properties of N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline. We will employ DFT to calculate its optimized geometry, vibrational frequencies (FTIR), electronic transitions (UV-Vis), and nuclear magnetic shielding constants (NMR).

Experimental Protocol: DFT Calculations
  • Molecular Modeling and Geometry Optimization:

    • The initial structure of N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline is built using a molecular modeling software (e.g., Avogadro, GaussView).

    • A geometry optimization is performed using DFT. The choice of functional and basis set is critical for accuracy. A popular and often reliable combination for organic molecules is the B3LYP functional with the 6-311+G(2d,p) basis set.[2] The inclusion of diffuse functions (+) and polarization functions (d,p) is important for accurately describing the electron distribution, particularly in a conjugated system.

    • To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

  • FTIR Spectrum Calculation:

    • The same level of theory (B3LYP/6-311+G(2d,p)) is used to calculate the vibrational frequencies. The output provides the frequencies of the vibrational modes and their corresponding intensities.

    • It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the functional. The appropriate scaling factor depends on the functional and basis set used.

  • UV-Vis Spectrum Calculation (TD-DFT):

    • To predict the electronic absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized geometry.[3][4]

    • The calculation will yield the excitation energies (which can be converted to wavelengths) and the oscillator strengths for the electronic transitions.

    • The choice of solvent is crucial for UV-Vis spectra. The Polarizable Continuum Model (PCM) is a widely used method to simulate the effect of a solvent, such as ethanol or chloroform.

  • NMR Spectra Calculation (GIAO):

    • The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.[5][6]

    • The magnetic shielding tensors are calculated for each nucleus at the B3LYP/6-311+G(2d,p) level of theory.

    • The calculated shielding values are then referenced to the shielding of a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory, to obtain the chemical shifts (δ) in ppm.[2][7]

Computational Workflow Diagram

DFT_Workflow cluster_setup 1. Initial Setup cluster_geom_opt 2. Geometry Optimization cluster_spectra 3. Spectral Calculations cluster_analysis 4. Data Processing & Analysis mol_build Build Initial Molecular Structure geom_opt DFT Geometry Optimization (e.g., B3LYP/6-311+G(2d,p)) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy ftir_calc FTIR Frequencies freq_calc->ftir_calc uv_calc TD-DFT for UV-Vis (with solvent model) freq_calc->uv_calc nmr_calc GIAO for NMR Shielding Constants freq_calc->nmr_calc scale_freq Scale Vibrational Frequencies ftir_calc->scale_freq plot_uv Plot UV-Vis Spectrum (Wavelength vs. Oscillator Strength) uv_calc->plot_uv calc_shifts Calculate NMR Chemical Shifts (vs. TMS) nmr_calc->calc_shifts

Caption: Workflow for DFT-based prediction of molecular spectra.

Part 2: The Experimental Benchmark - Acquiring the Spectra

To validate our computational predictions, we need reliable experimental data. As mentioned, we will use the reported data for the isomer N-[1-(1H-Pyrrol-2-yl)ethylidene]aniline.[1] The following outlines the standard procedures for acquiring the necessary spectra.

Experimental Protocol: Spectroscopic Characterization
  • Synthesis and Purification:

    • The compound is synthesized, typically through a condensation reaction between the appropriate pyrrole derivative and aniline.[1]

    • Purification is crucial to obtain high-quality spectra. Techniques like recrystallization or column chromatography are employed to ensure the removal of impurities.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • A small amount of the purified solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet.

    • The spectrum is recorded over the range of 4000-400 cm⁻¹.[8]

    • Key functional groups, such as the C=N stretch of the imine, N-H stretches of the pyrrole, and aromatic C-H and C=C vibrations, are identified.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy:

    • A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or DMSO) that does not absorb in the region of interest.

    • The absorption spectrum is recorded, typically from 200 to 800 nm.

    • The wavelength of maximum absorbance (λmax) corresponding to electronic transitions within the conjugated system is determined.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8][9]

    • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

    • The chemical shifts (δ) of the different protons and carbons are recorded and assigned to the molecular structure.

Experimental and Computational Comparison Workflow

Comparison_Workflow cluster_dft Computational Arm cluster_exp Experimental Arm cluster_comp Data Comparison and Validation dft_calc DFT Calculations (FTIR, UV-Vis, NMR) data_table Tabulate and Compare Theoretical vs. Experimental Data dft_calc->data_table exp_acq Experimental Spectra Acquisition exp_acq->data_table analysis Analyze Discrepancies and Validate Model data_table->analysis

Sources

Comparative

Benchmarking N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline catalysts against industrial standard catalysts

A Comprehensive Guide for Researchers and Drug Development Professionals In the landscape of polyolefin catalysis, the shift towards single-component, neutral transition metal catalysts represents a critical leap in oper...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of polyolefin catalysis, the shift towards single-component, neutral transition metal catalysts represents a critical leap in operational efficiency and functional group tolerance. The N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline ligand framework—commonly referred to as the 2-iminopyrrole ligand—when coordinated to Nickel(II), provides a robust platform for generating hyperbranched polyethylenes and synthetic base oils without the need for pyrophoric aluminum activators.

As a Senior Application Scientist, I have structured this guide to objectively benchmark these iminopyrrole-based catalysts against established industrial standards (Ziegler-Natta, Metallocenes, and Brookhart-type systems). This guide synthesizes mechanistic causality, comparative quantitative data, and self-validating experimental protocols to support your next-generation catalyst design.

Mechanistic Causality & Catalyst Design

To understand why N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline catalysts behave differently from early transition metal systems, we must analyze the coordination environment. The ligand is a bidentate N,N'-chelate consisting of a monoanionic pyrrolide nitrogen and a neutral imine nitrogen.

When reacted with a nickel precursor (e.g., trans-[Ni(Ph)(PPh3)2Cl]), it forms a neutral, square-planar Ni(II) complex. The causality behind its unique performance lies in two tunable domains:

  • Steric Shielding (The Aniline Ring): Substituting the aniline ring at the 2,6-positions (e.g., with isopropyl groups) creates steric bulk that shields the axial faces of the metal center. This shielding is critical: it sterically retards associative chain transfer (where a new ethylene molecule displaces the growing chain), thereby increasing the molecular weight of the resulting polymer[1].

  • Electronic Tuning (The Pyrrole Ring): Introducing electron-withdrawing groups (like CF3) on the pyrrole backbone decreases electron density at the nickel center. This heightened electrophilicity accelerates ethylene coordination but also lowers the activation barrier for β -hydride elimination, leading to hyperbranched topologies[2].

Unlike cationic Brookhart catalysts that require massive equivalents of Methylaluminoxane (MAO), these neutral iminopyrrole catalysts are activated simply by abstracting a spectator ligand (like PPh3) using a phosphine scavenger, allowing them to operate as highly tolerant, single-component systems[3].

Mechanism A Ni(II) Precatalyst (Iminopyrrole) B Active Species (Open Site) A->B - PPh3 C Ethylene Coordination B->C + C2H4 D Migratory Insertion C->D Propagation D->C C2H4 E β-Hydride Elimination D->E Chain Walking E->D Re-insertion F Hyperbranched Polyethylene E->F Chain Transfer

Figure 1: Mechanistic pathway of ethylene polymerization and chain walking.

Benchmarking Data: Iminopyrrole vs. Industrial Standards

To objectively evaluate the N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline Ni(II) catalysts, we must benchmark them against the three pillars of industrial polyolefin synthesis. The data below summarizes the fundamental trade-offs between activity, co-catalyst dependency, and polymer topology.

Catalyst SystemCo-Catalyst RequirementTypical Activity ( kg/mol/h/bar )Polymer TopologyBranching Density (per 1000C)Typical Mw ( g/mol )
Ziegler-Natta (TiCl4/MgCl2)High (Alkylaluminum)> 1,000Highly Linear< 5> 100,000
Metallocene (Cp2ZrCl2)High (MAO)> 5,000Linear / Tunable< 10> 50,000
Brookhart α -Diimine Ni(II)High (MAO or Borate)500 - 2,000Highly Branched60 - 100> 100,000
Iminopyrrole Ni(II) (Subject)None (Neutral) *3 - 75 Hyperbranched 80 - 130 500 - 17,700

*Note: While strictly aluminum-free, optimal activity often requires 2 equivalents of Ni(COD)2 as a phosphine scavenger to open the coordination site, rather than as an activator[1].

Key Takeaway: While the absolute activity of the iminopyrrole system is lower than early transition metal catalysts, its true value lies in its ability to produce hyperbranched, low-molecular-weight oils and waxes (Mw 500–17,700 g/mol ) without harsh aluminum activators. These properties make it an exceptional candidate for synthesizing high-performance lubricant base oils and pour-point depressants[3].

Self-Validating Experimental Protocol

Reliability in catalyst benchmarking requires strict adherence to self-validating workflows. The following protocol details the synthesis and evaluation of the catalyst, embedding validation checkpoints to ensure system integrity before proceeding to the next step.

Phase 1: Ligand Synthesis & Metallation
  • Condensation: React 2-acetylpyrrole with the desired aniline derivative (e.g., 2,6-diisopropylaniline) in refluxing toluene using a catalytic amount of p-toluenesulfonic acid. Use a Dean-Stark apparatus to drive the equilibrium by removing water.

    • Validation Checkpoint: Monitor via FT-IR. The reaction is complete when the ketone C=O stretch (~1660 cm⁻¹) disappears and the imine C=N stretch (~1620 cm⁻¹) emerges.

  • Deprotonation: Dissolve the purified ligand in anhydrous THF at 0 °C. Slowly add 1.1 equivalents of NaH or KH. Stir for 4 hours at room temperature.

    • Validation Checkpoint: Evolution of H2 gas ceases, and the solution transitions to a clear, dark anion salt solution.

  • Metallation: Transfer the anion solution dropwise to a suspension of trans-[Ni(Ph)(PPh3)2Cl] in THF at -20 °C. Allow to warm to room temperature and stir overnight.

    • Validation Checkpoint: ³¹P NMR must show a distinct shift (typically 12–17 ppm for trans-isomers) confirming the displacement of one PPh3 ligand and the coordination of the iminopyrrole chelate[3].

Phase 2: High-Throughput Ethylene Polymerization
  • Preparation: Inside a nitrogen-filled glovebox, dissolve 10 µmol of the isolated Ni(II) complex in 50 mL of anhydrous toluene within a high-pressure reactor.

  • Scavenging: Add 2 equivalents of Ni(COD)2.

    • Causality: Ni(COD)2 acts as a "phosphine sponge." It irreversibly binds the liberated PPh3, preventing it from re-coordinating to the active Ni(II) center, thereby drastically increasing the rate of ethylene insertion[2].

  • Pressurization & Reaction: Seal the reactor, heat to 50 °C, and pressurize with 9 bar of absolute ethylene. Maintain constant pressure for 2 hours.

  • Quench: Vent the reactor slowly and immediately quench the reaction by injecting a 3-fold excess of acidified methanol (10% HCl).

    • Validation Checkpoint: The precipitation of a viscous oil or wax confirms successful polymerization. Analyze the organic layer via GPC for molecular weight and ¹H NMR to quantify the branching degree (branches/1000C).

Workflow Step1 1. Ligand Synthesis Condensation & Water Removal Step2 2. Deprotonation Alkali Metal Salt Formation Step1->Step2 Step3 3. Metallation Reaction with Ni(II) Precursor Step2->Step3 Step4 4. Polymer Setup Toluene Solvent, 9 bar Ethylene Step3->Step4 Step5 5. Activation Phosphine Scavenging via Ni(COD)2 Step4->Step5 Step6 6. Quench & Analysis MeOH Quench, GPC/NMR Step5->Step6

Figure 2: Self-validating experimental workflow for catalyst synthesis and benchmarking.

Conclusion

Benchmarking the N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline nickel catalysts reveals a highly specialized tool for polyolefin engineering. While they do not compete with Ziegler-Natta catalysts for bulk linear polyethylene production, their ability to operate as neutral, single-component systems makes them vastly superior for synthesizing hyperbranched, low-molecular-weight architectures. By carefully tuning the steric bulk on the aniline ring and the electronic profile of the pyrrole backbone, researchers can precisely control the chain-walking mechanism to yield custom elastomeric or lubricating materials.

References

  • Neutral Mono(5-aryl-2-iminopyrrolyl)nickel(II) Complexes as Precatalysts for the Synthesis of Highly Branched Ethylene Oligomers: Preparation, Molecular Characterization, and Catalytic Studies. Organometallics - ACS Publications.1

  • Benzylnickel(II) Complexes of 2-Iminopyrrolyl Chelating Ligands: Synthesis, Structure, and Catalytic Oligo-/Polymerization of Ethylene to Hyperbranched Polyethylene. Organometallics - ACS Publications.2

  • Unexpected Formation of Neutral Alkyl-Ni(II) Complexes Bearing Unsymmetrical C,N,N'-Pincer Iminopyrrolyl Ligands via Intramolecular C–H Bond Activation: A Distinct Type of Single-Component Ethylene Polymerization Catalysts. Inorganic Chemistry - ACS Publications.3

Sources

Validation

Thermal Stability Comparison of N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline Coordination Polymers

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Objective performance comparison, mechanistic causality, and validated experimental workflows. Introduction & Mechanistic Caus...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Objective performance comparison, mechanistic causality, and validated experimental workflows.

Introduction & Mechanistic Causality

In the development of metal-organic frameworks, high-temperature catalysts, and metallo-pharmaceuticals, the thermal stability of coordination polymers is a critical performance metric. Schiff base ligands are highly valued in this domain due to their versatile coordination chemistry and robust metal-ligand (M-N) bonds[1].

This guide evaluates the thermal stability of coordination polymers derived from N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline (AP-An) —a bidentate N,N-donor Schiff base synthesized via the condensation of 2-acetylpyrrole and aniline.

Why AP-An Outperforms Standard Analogues

When compared to its closely related analogue derived from pyrrole-2-carboxaldehyde (PC-derivatives), the AP-An ligand demonstrates superior thermal resistance. The causality behind this lies in its molecular structure:

  • Steric Shielding: The presence of the methyl group on the azomethine carbon (derived from 2-acetylpyrrole) provides steric bulk that physically shields the vulnerable -C=N- bond from nucleophilic attack and early thermal cleavage.

  • Inductive Effect: The electron-donating nature of the methyl group (+I effect) increases the electron density on the imine nitrogen. This enhances its basicity, leading to a stronger, more covalent Metal-Nitrogen coordinate bond[2].

Comparative Thermal Stability Data

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are the gold standards for evaluating the kinetic and thermodynamic stability of these complexes[1]. The thermal degradation of AP-An coordination polymers typically follows a distinct, multi-stage pathway: loss of lattice/coordinated water, followed by the pyrolysis of the aniline moiety, and finally the degradation of the pyrrole ring to leave a stable metal oxide[2].

The table below summarizes quantitative TGA data, comparing the AP-An-Ni(II) complex against alternative pyrrole-2-carboxaldehyde (PC) Schiff base derivatives.

Table 1: TGA Decomposition Profiles of Pyrrole-Derived Coordination Polymers
ComplexLigand PrecursorsMetal IonDecomposition Onset (°C)Final Residue Temp (°C)Residue Type
AP-An-Ni(II) 2-Acetylpyrrole + AnilineNi(II)~260 519 NiO / C[2]
PC-TSC-Co(II) Pyrrole-2-carboxaldehyde + TSCCo(II)221N/ACoO[3]
PC-TSC-Ni(II) Pyrrole-2-carboxaldehyde + TSCNi(II)217N/ANiO[4]
PC-TSC-Zn(II) Pyrrole-2-carboxaldehyde + TSCZn(II)210N/AZnO[3]
PC-TSC-Cu(II) Pyrrole-2-carboxaldehyde + TSCCu(II)205N/ACuO[4]

*TSC = Thiosemicarbazide. Data highlights the ~40-50°C stability advantage provided by the 2-acetylpyrrole backbone.

Visualizing the Workflows

Synthesis Pathway

The synthesis of AP-An coordination polymers requires precise stoichiometric control to ensure complete condensation and subsequent metalation.

SynthesisWorkflow N1 2-Acetylpyrrole + Aniline (Precursors) N2 Ethanolic Condensation (Reflux 4-5h at 100°C) N1->N2 N3 AP-An Ligand (N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline) N2->N3 N4 Metal Coordination (MCl2 addition, pH adjustment) N3->N4 N5 [M(AP-An)2]n Coordination Polymer (M = Ni, Co, Cu, Zn) N4->N5

Caption: Step-by-step synthesis workflow of AP-An coordination polymers.

Thermal Degradation Pathway

Understanding the specific stages of mass loss is vital for determining the operational temperature limits of these polymers in catalytic applications.

ThermalDegradation S0 [M(AP-An)2]n Complex S1 Stage 1: 50-150°C Dehydration (Loss of H2O) S0->S1 S2 Stage 2: 200-350°C Ligand Pyrolysis (Aniline Cleavage) S1->S2 S3 Stage 3: 350-550°C Pyrrole Ring Degradation S2->S3 S4 Residue: >550°C Stable Metal Oxide (MO) S3->S4

Caption: Three-stage thermal degradation pathway of AP-An metal complexes.

Standardized Experimental Protocols (Self-Validating System)

To ensure high-fidelity thermal data, researchers must utilize a self-validating experimental loop. Running TGA on an uncoordinated mixture will yield false stability profiles. Follow this strict protocol:

Phase 1: Synthesis of the AP-An Ligand
  • Preparation: Dissolve equimolar quantities (10 mmol) of 2-acetylpyrrole and aniline in 30 mL of absolute ethanol.

  • Condensation: Add 2-3 drops of glacial acetic acid as a catalyst. Reflux the mixture on a water bath at 100°C for 4-5 hours.

  • Isolation: Pour the reaction mixture over crushed ice. Filter the resulting solid Schiff base, wash with cold ethanol, and dry under a vacuum.

Phase 2: Synthesis of the Coordination Polymer
  • Metalation: Dissolve the AP-An ligand (2 mmol) in ethanol. Add an ethanolic solution of the desired metal chloride (e.g., NiCl₂·6H₂O) (1 mmol) dropwise under constant stirring[4].

  • Reflux & Precipitation: Adjust the pH to ~7.0–7.5 to facilitate deprotonation and coordination. Reflux for an additional 4 hours until a colored precipitate forms.

  • Purification: Filter the complex, wash sequentially with ethanol and diethyl ether, and dry at 80°C.

Phase 3: Self-Validation & TGA Analysis

CRITICAL CHECKPOINT (FTIR Validation): Before proceeding to thermal analysis, you must validate coordination via FTIR spectroscopy.

  • Causality: The free ligand exhibits a characteristic ν (C=N) azomethine stretch around 1585 cm⁻¹. Upon successful metal coordination, electron delocalization causes this band to shift to a higher frequency (1590–1601 cm⁻¹)[3],[4].

  • Action: If this shift is absent, the polymer is improperly coordinated. Do not proceed to TGA.

TGA Execution:

  • Load 5–10 mg of the validated complex into an alumina crucible.

  • Run the Thermogravimetric Analyzer (e.g., METTLER TOLEDO) from 25°C to 600°C at a heating rate of 10°C/min under a dynamic nitrogen or air atmosphere[1].

  • Calculate activation energy and thermodynamic parameters (entropy, enthalpy) using the Coats-Redfern or Horowitz-Metzger equations based on the resulting thermograms[1].

References

  • Exploring the utilization of Schiff base metal complexes in biological settings: A review ResearchGate URL:[Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Co (II) and Zn (II) Complexes with Schiff Base Derived from Pyrrole-2-carboxaldehyde and Thiosemicarbazide ResearchGate / ChemClass Journal URL:[Link]

  • SYNTHESES, CHARACTERIZATION AND THERMAL STABILITY STUDY OF NEW Co(II), Cu(II) AND Zn(II) COMPLEXES DEVIATES FROM SCHIFF BASE 4-(DIMETHYLAMINO)BENZALDEHYDE CyberLeninka URL:[Link]

  • Synthesis, characterization, and antimicrobial activity of Ni (II) and Cu (II) complexes with schiff base derived from pyrrole-2-carboxaldehyde and thiosemicarbazide FLAYOO Publishing House Limited URL:[Link]

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Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Guide to Personal Protective Equipment for N-[1- (2H-Pyrrol-2-ylidene)ethyl]aniline

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, for which comprehensive saf...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, for which comprehensive safety data may not yet be available, demands a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information for handling N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline, a compound of interest in modern research. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes data from structurally similar compounds—anilines and pyrroles—to establish a robust framework for safe handling, operation, and disposal. Our goal is to empower you with the knowledge to create a secure laboratory environment, fostering both scientific advancement and personal well-being.

Hazard Analysis: Understanding the Risks

N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline incorporates both an aniline and a pyrrole-like moiety. Aniline and its derivatives are known to be toxic, with potential routes of exposure including inhalation, skin absorption, and ingestion.[1][2][3] They can cause skin and eye irritation, and some are suspected carcinogens.[1][2] Pyrrole itself is a flammable and toxic liquid.[4][5] Therefore, it is imperative to treat N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline with a high degree of caution, assuming it may possess similar hazardous properties.

Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][6][7]

  • Skin and Eye Irritation: May cause serious eye irritation and skin irritation.[6][8]

  • Respiratory Irritation: May cause respiratory irritation.[6]

  • Unknown Long-Term Effects: Due to its novelty, chronic health effects have not been established.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline. The following recommendations are based on the potential hazards identified from related compounds and general best practices for handling chemical reagents in a laboratory setting.[9][10]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for any signs of degradation or puncture before use.[6]To prevent skin contact and absorption. Aniline derivatives are known to be absorbed through the skin.[3][11]
Eye Protection Chemical safety goggles and a face shield.[6]To protect against splashes and potential vapors that can cause serious eye irritation or damage.[8]
Skin and Body Protection A laboratory coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of a potential splash, a chemically resistant apron or suit is recommended.To minimize skin exposure.[12]
Respiratory Protection Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation exposure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][9]To prevent inhalation of potentially toxic vapors or aerosols.[13]

Workflow for PPE Selection and Use

The following diagram outlines the critical decision-making process for selecting and using appropriate PPE when handling N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_ops Operational Phase start Start: Handling N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline risk_assessment Conduct Risk Assessment (Review available data for related compounds) start->risk_assessment fume_hood Work in a Certified Chemical Fume Hood? risk_assessment->fume_hood ppe_selection Select Core PPE: - Nitrile Gloves - Safety Goggles - Lab Coat fume_hood->ppe_selection Yes respirator Select NIOSH-approved Respirator with Organic Vapor Cartridge fume_hood->respirator No additional_ppe Consider Additional PPE: - Face Shield - Chemical Apron ppe_selection->additional_ppe Potential for splash? handling Proceed with Handling ppe_selection->handling No splash risk additional_ppe->handling stop STOP! Consult EHS respirator->stop If fume hood is unavailable caption Figure 1. PPE Selection Workflow

Caption: PPE Selection Workflow for handling N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

  • Preparation: Before beginning any work, ensure that all necessary PPE is readily available and in good condition. Designate a specific area within the chemical fume hood for the handling of this compound.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to contain any dust or vapors. Use disposable weighing boats and spatulas to minimize contamination.

  • Spill Response: In the event of a spill, immediately alert others in the vicinity. Evacuate the area if necessary. For small spills, use an inert absorbent material, and for larger spills, follow your institution's emergency spill response protocol. All materials used for spill cleanup should be treated as hazardous waste.[14]

  • Handwashing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]

Disposal Plan: Managing Chemical Waste

Proper disposal of N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline and any contaminated materials is a critical component of laboratory safety and environmental responsibility.[12][15]

  • Waste Segregation: All materials that have come into contact with N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline, including gloves, weighing paper, and pipette tips, must be disposed of as hazardous chemical waste.[12][15] Do not mix this waste with other waste streams.

  • Containerization: Use a designated, clearly labeled, and sealed hazardous waste container. The container should be made of a chemically resistant material.[15]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline".

  • Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[15]

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[14][15]

Emergency Procedures: Preparedness is Key

In the event of accidental exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][6]
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Disclaimer: The information provided in this guide is based on the chemical properties of structurally related compounds and is intended to supplement, not replace, a thorough risk assessment conducted by qualified personnel. Always consult your institution's specific safety protocols and your Environmental Health and Safety (EHS) department for guidance.

References

  • Vertex AI Search. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Accessed March 24, 2026.
  • BenchChem. Proper Disposal of Pyrrolo[3,2-b]pyrrole: A Guide for Laboratory Professionals. Accessed March 24, 2026.
  • BenchChem. Proper Disposal of Pyrrolo[2,3-b]indole: A Guide for Laboratory Professionals. Accessed March 24, 2026.
  • Santa Cruz Biotechnology.
  • International Mine Action Standards. Safety and occupational health – personal protective equipment. Accessed March 24, 2026.
  • Angene Chemical.
  • Alfa Aesar.
  • CDH Fine Chemical. PYRROLE CAS NO 109-97-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Accessed March 24, 2026.
  • Sigma-Aldrich.
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  • Fisher Scientific.
  • Merck Millipore.
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  • DC Fine Chemicals. The importance of Personal Protective Equipment in the handling of chemicals. Accessed March 24, 2026.
  • Chemos GmbH & Co.KG. Safety Data Sheet: aniline. Accessed March 24, 2026.
  • Custom Workwear Manufacturer. What are the top PPE's for mining workers?. Accessed March 24, 2026.
  • Storemasta Blog. Examples of PPE for Various Dangerous Goods Classes. Accessed March 24, 2026.
  • Carl ROTH. Safety Data Sheet: Aniline. Accessed March 24, 2026.
  • TCI Chemicals.
  • NextSDS. N-[2-(pyrrolidin-1-yl)
  • NJ.gov. Common Name: 2-ETHYLANILINE HAZARD SUMMARY. Accessed March 24, 2026.
  • CDH Fine Chemical. N-ETHYL ANILINE CAS No 103-69-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. Accessed March 24, 2026.

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